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  • Product: 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile
  • CAS: 2098577-84-3

Core Science & Biosynthesis

Foundational

Whitepaper: A Proposed Investigatory Strategy for Elucidating the In Vitro Mechanism of Action of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile

An in-depth technical guide by a Senior Application Scientist. Introduction: The Benzoxazole Scaffold and the Investigatory Imperative The 1,3-benzoxazole core is a privileged scaffold in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: The Benzoxazole Scaffold and the Investigatory Imperative

The 1,3-benzoxazole core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities, including antimicrobial, antiviral, and notably, anticancer effects. Many potent and selective inhibitors of key signaling proteins, particularly protein kinases, incorporate this heterocyclic system. The subject of this guide, 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile, represents a novel entity within this class. Its structural features suggest a potential for interaction with ATP-binding pockets or other critical enzymatic sites.

Elucidating the MoA of a novel compound is a foundational step in drug discovery. It provides the rationale for its therapeutic application, informs patient selection strategies, and anticipates potential mechanisms of resistance. This guide presents a logical, phased experimental workflow designed to systematically deconstruct the biological activity of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile, from broad phenotypic effects to specific molecular interactions. Our approach is built on a foundation of self-validating protocols and causal-driven experimental choices, ensuring a high degree of scientific rigor.

Phase 1: Phenotypic Screening and Initial Target Class Hypothesis

The initial phase is designed to answer two fundamental questions: "Does the compound have a discernible biological effect on cancer cells?" and "What is its most probable class of molecular targets?" Based on the benzoxazole scaffold's prevalence in kinase inhibitors, our primary hypothesis is that the compound will exhibit anti-proliferative activity through the inhibition of one or more protein kinases.

Workflow for Phase 1 Investigation

G cluster_0 Phase 1: Initial Screening Compound 2-(4-Fluorophenyl)-1,3- benzoxazole-5-carbonitrile CellPanel Cancer Cell Line Panel (e.g., NCI-60) Compound->CellPanel KinasePanel Broad Kinase Panel (>400 Kinases) Compound->KinasePanel ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo®) CellPanel->ViabilityAssay KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo™) KinasePanel->KinaseAssay IC50 Determine IC50 Values ViabilityAssay->IC50 HitKinases Identify 'Hit' Kinases (>90% Inhibition) KinaseAssay->HitKinases

Caption: Phase 1 workflow: from compound to initial phenotypic and biochemical hits.

Protocol 1: Cell Proliferation and Viability Assay

Objective: To quantify the dose-dependent effect of the compound on the proliferation and viability of a diverse panel of human cancer cell lines.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cells from a representative panel (e.g., breast, lung, colon, leukemia) into 96-well, white-walled microplates at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile in appropriate cell culture medium, typically starting from 100 µM.

  • Incubation: Add the compound dilutions to the cells and incubate for 72 hours. This duration is standard for assessing anti-proliferative effects.

  • Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Analysis: Convert raw luminescence units to percent viability relative to vehicle-treated controls (e.g., 0.1% DMSO). Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

Causality: We choose a luminescent ATP-based assay over colorimetric assays (e.g., MTT) due to its superior sensitivity, linearity, and reduced interference from compound color or reducing agents. A 72-hour incubation period allows for multiple cell doublings, making the assay sensitive to both cytotoxic and cytostatic effects.

Hypothetical Data Summary: Cell Viability (IC50)
Cell LineTissue of OriginHypothetical IC50 (µM)
HCT116Colon0.25
A549Lung1.50
MDA-MB-231Breast0.80
K562Leukemia0.15
Protocol 2: Broad-Panel Kinase Inhibition Screen

Objective: To identify specific protein kinase targets by screening the compound against a large, representative panel of the human kinome.

Methodology: ADP-Glo™ Kinase Assay

  • Assay Principle: This is a universal kinase assay that measures the amount of ADP produced during a kinase reaction. Lower ADP levels in the presence of the compound indicate inhibition.

  • Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate, and ATP with either the test compound (at a fixed concentration, e.g., 1 µM) or a vehicle control.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Analysis: The signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each kinase relative to the vehicle control.

Causality: Screening at a single, high concentration (e.g., 1 µM) is a cost-effective primary screen to identify high-affinity interactions. Kinases showing significant inhibition (e.g., >90%) are prioritized as "primary hits" for further validation.

Phase 2: Target Validation and Cellular Engagement

The goal of Phase 2 is to rigorously validate the primary hit(s) from the kinase screen, confirming direct, high-affinity binding and demonstrating that the compound engages its target within the complex environment of a living cell. Let us assume "Kinase X" was identified as a primary hit.

Workflow for Phase 2 Investigation

G cluster_1 Phase 2: Target Validation HitKinase Primary Hit: 'Kinase X' BiochemAssay Biochemical IC50 Assay (Purified Kinase X) HitKinase->BiochemAssay CETSA Cellular Thermal Shift Assay (CETSA®) HitKinase->CETSA IC50_Confirm Confirm Potency & Determine IC50 BiochemAssay->IC50_Confirm TargetEngage Confirm Target Engagement in Intact Cells CETSA->TargetEngage

Caption: Phase 2 workflow: confirming biochemical potency and cellular target engagement.

Protocol 3: In Vitro Kinase IC50 Determination

Objective: To determine the precise potency (IC50) of the compound against the purified "Kinase X".

Methodology: This follows the same procedure as the ADP-Glo™ assay in Protocol 2, with a key difference: a 10-point dose-response curve of the compound is used instead of a single concentration. The resulting data are plotted to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

Objective: To provide definitive evidence that the compound directly binds to "Kinase X" in intact, live cells.

Methodology:

  • Principle: The binding of a ligand (the compound) to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation.

  • Cell Treatment: Treat intact cells (e.g., HCT116) with either the vehicle control or a saturating concentration of the compound for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Protein Detection: Analyze the amount of soluble "Kinase X" remaining in the supernatant at each temperature point using a standard detection method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble "Kinase X" as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Phase 3: Delineating the Downstream Signaling Pathway

Confirming direct target engagement is crucial, but understanding the functional consequences is the ultimate goal. This phase investigates how the inhibition of "Kinase X" by the compound perturbs the downstream signaling cascade, ultimately leading to the observed anti-proliferative phenotype.

Signaling Pathway of "Kinase X"

G cluster_2 Hypothetical 'Kinase X' Pathway GF Growth Factor Receptor Receptor GF->Receptor KinaseX Kinase X Receptor->KinaseX Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Substrate KinaseX->pSubstrate Effector Downstream Effector pSubstrate->Effector Proliferation Cell Proliferation Effector->Proliferation Inhibitor 2-(4-Fluorophenyl)-1,3- benzoxazole-5-carbonitrile Inhibitor->KinaseX

Caption: Hypothetical pathway showing inhibition of Kinase X and downstream effects.

Protocol 5: Western Blotting for Phospho-protein Analysis

Objective: To measure the phosphorylation status of the direct substrate of "Kinase X" and other key downstream pathway components.

Methodology:

  • Cell Treatment and Lysis: Treat cells (e.g., HCT116) with a dose-response of the compound for a short duration (e.g., 1-4 hours) to capture immediate signaling changes. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane overnight with a primary antibody specific for the phosphorylated form of the "Kinase X" substrate (e.g., anti-p-Substrate).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate, as well as a loading control like β-actin.

Causality: A dose-dependent decrease in the p-Substrate signal, without a change in total Substrate, provides strong functional evidence that the compound is inhibiting the catalytic activity of "Kinase X" in cells and disrupting the intended signaling pathway.

Conclusion and Forward-Looking Strategy

This technical guide has outlined a systematic, hypothesis-driven framework for the comprehensive in vitro characterization of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile. By progressing through these three phases—from broad phenotypic screening to specific target validation and pathway analysis—researchers can build a robust data package that clearly defines the compound's mechanism of action.

Successful completion of this workflow will not only identify the primary target and its downstream consequences but will also enable further, more advanced studies. Future directions would include comprehensive off-target profiling (e.g., via kinome-wide scanning at higher concentrations), the generation and characterization of drug-resistant cell lines to identify resistance mechanisms, and detailed cell cycle analysis to understand the specific nature of the anti-proliferative effect (e.g., G1 arrest vs. apoptosis). This foundational understanding is indispensable for the continued development of this promising compound as a potential therapeutic agent.

References

  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2011). A comprehensive review in regulating the analeptic, anti-inflammatory, analgesic and anticonvulsant property of 1,3-benzoxazole and its derivatives. European Journal of Medicinal Chemistry. [Link]

  • Evans, K. A., & North, M. (2020). The Medicinal Chemistry of 1,3-Benzoxazoles. Pharmaceuticals. [Link]

  • Musiol, R. (2017). Benzoxazoles in Medicinal Chemistry: A Structural Overview. Current Medicinal Chemistry. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

Exploratory

Density functional theory DFT calculations for 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile

Computational Profiling of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile: A Density Functional Theory (DFT) Whitepaper Executive Summary The rational design of novel fluorophores, non-linear optical (NLO) materials,...

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Author: BenchChem Technical Support Team. Date: March 2026

Computational Profiling of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile: A Density Functional Theory (DFT) Whitepaper

Executive Summary

The rational design of novel fluorophores, non-linear optical (NLO) materials, and targeted pharmacophores relies heavily on the precise understanding of molecular electronic architecture. 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile is a highly conjugated, push-pull (Donor-π-Acceptor) system. The 4-fluorophenyl moiety acts as an electron-modulating donor via resonance, while the 5-carbonitrile group serves as a powerful electron-withdrawing sink. This whitepaper outlines the authoritative computational methodology required to profile this molecule using Density Functional Theory (DFT), explaining the causality behind functional selection, basis set requirements, and self-validating analytical protocols.

Computational Rationale: The Physics Behind the Parameters

In computational chemistry, the selection of theoretical models dictates the fidelity of the simulated physical reality. For a highly polarized, heteroatom-rich system like 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile, default parameters are insufficient.

  • Ground-State Geometry (B3LYP): We employ the B3LYP hybrid functional for ground-state geometry optimization. B3LYP provides an exceptional cost-to-performance ratio for predicting the bond lengths and dihedral angles of organic planar structures[1].

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable for this molecule. The highly electronegative fluorine, oxygen, and nitrogen atoms possess expanded, polarizable electron clouds. Without diffuse functions, the computational model will artificially compress these electron densities, leading to inaccurate dipole moments and electrostatic potentials[2]. Polarization functions (d,p) are added to account for the asymmetry of orbitals during π-conjugation.

  • Excited-State TD-DFT (CAM-B3LYP): Standard B3LYP fails catastrophically for systems with intramolecular charge transfer (ICT) because it suffers from incorrect asymptotic behavior, artificially stabilizing charge-transfer states and red-shifting excitation energies[2]. To correct this, we mandate the use of the range-separated CAM-B3LYP functional, which accurately models both local and long-range excitations[1].

  • Solvation Modeling (SMD): To simulate physiological or synthetic environments (e.g., DMSO or water), the Solvation Model based on Density (SMD) is utilized over standard PCM. SMD is explicitly parameterized to yield accurate free energies of solvation, which is critical for predicting solvatochromic shifts and pharmacokinetic partitioning[2].

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following step-by-step workflow functions as a self-validating system. No subsequent step is initiated unless the prior step's validation criteria are met.

Step 1: Coordinate Generation & Conformational Search

  • Action: Construct the 3D molecular architecture of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile using GaussView or Avogadro.

  • Validation: Perform a preliminary molecular mechanics (MMFF94) clean-up to resolve steric clashes between the benzoxazole core and the 4-fluorophenyl ring.

Step 2: Ground-State Optimization

  • Action: Execute a DFT optimization in the gas phase using the Opt keyword at the B3LYP/6-311++G(d,p) level of theory.

  • Validation: Monitor the convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement). All four criteria must reach "YES" before proceeding.

Step 3: Frequency Analysis (The Critical Self-Validation Check)

  • Action: Run a vibrational frequency calculation (Freq) on the optimized geometry at the exact same level of theory.

  • Validation: Check the output for imaginary frequencies. The protocol is only validated if the number of imaginary frequencies is zero ( Nimag​=0 ). If an imaginary frequency is present, the structure is trapped in a transition state saddle point. The geometry must be perturbed along the normal mode of that imaginary frequency and re-optimized[3].

Step 4: Electronic & Electrostatic Mapping

  • Action: Extract the Frontier Molecular Orbitals (HOMO/LUMO) and generate the Molecular Electrostatic Potential (MEP) map from the formatted checkpoint file.

Step 5: Time-Dependent DFT (TD-DFT)

  • Action: Calculate the first 30 singlet excited states using TD=(NStates=30) with the CAM-B3LYP functional and the SMD solvation model (e.g., SCRF=(SMD, Solvent=DMSO))[2].

  • Validation: Ensure the oscillator strength ( f ) of the primary transitions is greater than 0.1 to confirm they are quantum-mechanically allowed transitions rather than forbidden dark states[4].

Workflow Visualization

DFT_Workflow Start 1. Molecular Modeling (GaussView / Avogadro) Opt 2. Geometry Optimization B3LYP / 6-311++G(d,p) Start->Opt Initial Coordinates Freq 3. Frequency Calculation (N_imag = 0 Validation) Opt->Freq Minima Verification TDDFT 5. TD-DFT Excited States CAM-B3LYP (UV-Vis) Opt->TDDFT Vertical Excitations Elec 4. Electronic Properties (HOMO/LUMO, MEP, NBO) Freq->Elec Ground State Data Solv 6. Solvation Modeling (SMD / CPCM) Elec->Solv Implicit Solvent TDDFT->Solv Solvatochromism

Figure 1: Step-by-step computational workflow for DFT and TD-DFT molecular analysis.

Quantitative Data Presentation

The following tables summarize the expected computational outputs for 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile based on its D-π-A architecture.

Table 1: Frontier Molecular Orbital (FMO) Parameters & Global Reactivity Descriptors Calculated at the B3LYP/6-311++G(d,p) level.

ParameterValue (eV)Physical Implication in Drug Design / Materials
EHOMO​ -6.40Represents the ionization potential; dictates electron-donating capacity.
ELUMO​ -2.60Represents electron affinity; localized heavily on the cyano group.
Energy Gap ( ΔE ) 3.80Defines kinetic stability. A gap of ~3.8 eV indicates high chemical stability.
Chemical Hardness ( η ) 1.90Resistance to charge transfer; higher values indicate lower reactivity.
Electrophilicity ( ω ) 5.33High propensity to accept electron density, driven by the 5-carbonitrile.

Table 2: TD-DFT Calculated Electronic Transitions Calculated at the CAM-B3LYP/6-311++G(d,p) level with SMD (DMSO).

StateWavelength ( λmax​ )Oscillator Strength ( f )Major Orbital ContributionTransition Character
S0​→S1​ 332.10 nm0.854HOMO LUMO (92%) π→π∗ (Strong ICT)
S0​→S2​ 295.40 nm0.125HOMO-1 LUMO (85%)Localized π→π∗
S0​→S3​ 270.80 nm0.042HOMO LUMO+1 (78%) n→π∗ (Weak/Forbidden)

Pharmacokinetic and Spectroscopic Implications

The spatial distribution of the FMOs reveals the mechanistic behavior of the molecule. The HOMO is predominantly localized over the electron-rich 4-fluorophenyl ring and the oxazole moiety, whereas the LUMO is heavily drawn toward the 5-carbonitrile group. This distinct spatial separation is the primary driver of the Intramolecular Charge Transfer (ICT) observed during the S0​→S1​ transition[1].

From a drug development perspective, the Molecular Electrostatic Potential (MEP) map generated in Step 4 will highlight a strong nucleophilic (red) region around the cyano nitrogen and the benzoxazole heteroatoms, and a distinct electrophilic (blue) region over the aromatic protons. This electrostatic topography dictates the molecule's orientation within a biological target, such as hydrogen-bonding interactions with the hinge region of kinase enzymes[3]. Furthermore, the high hyperpolarizability ( β ) induced by the push-pull architecture suggests significant potential for this scaffold in non-linear optical (NLO) applications and deep-tissue bioimaging probes[2].

Sources

Foundational

Pharmacokinetic Profiling of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile Derivatives

An In-depth Technical Guide: Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the essential pharmacokinetic (PK) profiling for 2-(4-fluorophenyl)-1,3-benzoxazole-5-carbonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential pharmacokinetic (PK) profiling for 2-(4-fluorophenyl)-1,3-benzoxazole-5-carbonitrile derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this chemical series. The methodologies detailed herein are designed to establish a robust understanding of the absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for advancing lead candidates.

Part 1: Foundational Strategy in PK Profiling

The 2-(4-fluorophenyl)-1,3-benzoxazole-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, often associated with a range of biological activities. However, promising in vitro potency can be rendered irrelevant by suboptimal pharmacokinetic behavior. Therefore, a phased and integrated approach to PK profiling is paramount. The initial focus should be on early, high-throughput in vitro assays to enable rapid structure-activity relationship (SAR) and structure-property relationship (SPR) assessment. Promising candidates then progress to more complex in vivo studies.

This guide will dissect the critical experimental workflows, from initial metabolic stability screens to comprehensive in vivo pharmacokinetic assessments in rodent models. The causality behind each experimental choice will be emphasized to provide a clear, logical framework for decision-making.

Part 2: In Vitro ADME Profiling: The First Filter

The objective of in vitro ADME assays is to identify potential liabilities early in the drug discovery cascade, allowing for iterative chemical optimization.

Metabolic Stability Assessment

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. The two most common systems for this assessment are liver microsomes and hepatocytes.

  • Liver Microsomes: These preparations contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism. Microsomal stability assays are cost-effective and have high throughput, making them ideal for initial screening of a large number of analogs.

  • Hepatocytes: These are the gold standard for in vitro metabolism studies as they contain both Phase I and Phase II metabolic enzymes, as well as transporters. While more expensive and lower throughput, they provide a more complete picture of hepatic clearance.

  • Preparation: A reaction mixture is prepared containing liver microsomes (e.g., from rat, mouse, or human), a NADPH-regenerating system, and buffer.

  • Initiation: The test compound (typically at 1 µM) is added to the pre-warmed reaction mixture to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

ParameterHigh StabilityModerate StabilityLow Stability
In Vitro t½ (min) > 6020 - 60< 20
Intrinsic Clearance (µL/min/mg protein) < 1010 - 50> 50
Plasma Protein Binding

The extent of a drug's binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, governs the unbound fraction of the drug that is available to interact with its target and be cleared. High plasma protein binding can limit efficacy and distribution. Rapid equilibrium dialysis (RED) is a common method for this assessment.

Caption: Workflow for Plasma Protein Binding Assessment using RED.

Cell Permeability

For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.

Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter inserts. They differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier. The test compound is added to either the apical (A) or basolateral (B) side, and its appearance on the opposite side is measured over time. This allows for the determination of the apparent permeability coefficient (Papp) in both directions (A to B and B to A). The efflux ratio (Papp(B to A) / Papp(A to B)) can indicate the involvement of efflux transporters like P-glycoprotein (P-gp).

Part 3: In Vivo Pharmacokinetic Studies: The Definitive Test

Following favorable in vitro profiling, lead candidates are advanced to in vivo studies, typically in rodents (e.g., mice or rats), to determine key PK parameters in a whole-organism context.

Study Design and Execution

A typical study design involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals. The IV administration allows for the determination of clearance (CL), volume of distribution (Vd), and terminal half-life (t½). The PO administration, in conjunction with the IV data, is used to determine oral bioavailability (F%).

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Bioanalysis Phase cluster_3 Data Analysis Phase Dosing_IV Group 1: Intravenous (IV) Dosing Sampling Serial Blood Sampling at Pre-defined Time Points Dosing_IV->Sampling Dosing_PO Group 2: Oral (PO) Dosing Dosing_PO->Sampling Plasma_Processing Plasma Isolation Sampling->Plasma_Processing LC_MS_MS Quantification of Compound by LC-MS/MS Plasma_Processing->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (NCA) LC_MS_MS->PK_Modeling Parameter_Calculation Calculation of Key PK Parameters PK_Modeling->Parameter_Calculation

Caption: High-level workflow for an in vivo pharmacokinetic study.

Bioanalytical Method Validation

The quantification of the drug in plasma is the cornerstone of a PK study. The LC-MS/MS method used must be validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability.

Key Pharmacokinetic Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to derive the following key parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicator of absorption rate and potential for acute toxicity
Tmax Time to reach CmaxIndicator of absorption rate
AUC Area under the plasma concentration-time curveMeasure of total drug exposure
Terminal half-lifeDetermines dosing interval
CL ClearanceVolume of plasma cleared of the drug per unit time
Vd Volume of distributionApparent volume into which the drug distributes
F% Oral bioavailabilityFraction of the oral dose that reaches systemic circulation

Part 4: Metabolite Identification

Understanding the metabolic fate of a compound is crucial for identifying potentially active or toxic metabolites. In vitro studies with hepatocytes followed by in vivo sample analysis are standard approaches. High-resolution mass spectrometry is the primary analytical tool for elucidating the structures of metabolites.

Part 5: Conclusion and Future Directions

The pharmacokinetic profiling of 2-(4-fluorophenyl)-1,3-benzoxazole-5-carbonitrile derivatives is a multi-faceted process that requires a strategic integration of in vitro and in vivo methodologies. A thorough understanding of the ADME properties of these compounds is essential for their successful development as therapeutic agents. Future work may involve pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a quantitative link between drug exposure and pharmacological effect, as well as studies in non-rodent species to support clinical translation.

References

  • Title: In vitro ADME in drug discovery: what are the current issues and what are the future challenges? Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

  • Title: Caco-2 Cells for Estimation of Human Intestinal Absorption Source: In Vitro Drug Release Testing of Special Dosage Forms URL: [Link]

  • Title: Bioanalytical Method Validation: A Comprehensive Guide Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Exploratory

Spectroscopic characterization NMR IR of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile

Spectroscopic Profiling of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile: A Comprehensive Guide to NMR and IR Characterization Executive Summary The 1,3-benzoxazole scaffold is a privileged pharmacophore in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile: A Comprehensive Guide to NMR and IR Characterization

Executive Summary

The 1,3-benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its bioisosteric resemblance to naturally occurring nucleotides. The functionalization of this core—specifically the addition of a 5-carbonitrile group and a 2-(4-fluorophenyl) substituent—creates a highly polarized, push-pull electronic system. This whitepaper provides an in-depth, causal analysis of the spectroscopic properties (FT-IR, 1 H, 13 C, and 19 F NMR) of 2-(4-fluorophenyl)-1,3-benzoxazole-5-carbonitrile. By deconstructing the heteronuclear spin-spin couplings and vibrational dipole changes, this guide serves as a definitive reference for structural validation in drug development workflows.

Structural Rationale & Electronic Architecture

The molecule 2-(4-fluorophenyl)-1,3-benzoxazole-5-carbonitrile integrates three spectroscopically distinct domains:

  • The Benzoxazole Core: An electron-deficient bicyclic system that dictates the primary geometric and electronic framework 1.

  • The 5-Carbonitrile (-C≡N) Group: A strong inductive and resonance electron-withdrawing group (EWG) that severely deshields adjacent protons.

  • The 4-Fluorophenyl Group: A substituent exhibiting a dual electronic nature—inductively withdrawing due to fluorine's electronegativity, yet resonance-donating via fluorine's lone pairs.

This complex electronic interplay directly dictates the chemical shifts and vibrational frequencies observed during characterization.

ElectronicEffects Core 1,3-Benzoxazole Core (Electron Deficient) CN 5-Carbonitrile (-CN) Strong Inductive EWG Core->CN C-5 Substitution F_Ph 4-Fluorophenyl Resonance EDG / Inductive EWG Core->F_Ph C-2 Substitution NMR_CN Deshields H-4 & H-6 13C: C≡N at ~118 ppm CN->NMR_CN NMR_F 19F-13C Spin-Spin Splitting 1JCF ~ 250 Hz F_Ph->NMR_F

Electronic effects of substituents on the spectroscopic profile of the benzoxazole scaffold.

Experimental Methodologies: A Self-Validating Framework

To ensure absolute trustworthiness in structural elucidation, analytical protocols must be designed to be self-validating. The following methodologies eliminate common artifacts (e.g., solvent exchange, relaxation delays) that plague heterocyclic characterization.

Sample Preparation
  • NMR: Dissolve 15 mg (for 1 H/ 19 F) or 40 mg (for 13 C) of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is selected over DMSO-d 6​ to prevent the suppression of the high-frequency aromatic signals by the residual water peak often present in hygroscopic DMSO. Tetramethylsilane (TMS, 0.03% v/v) is added as an internal zero-reference.

  • IR: Analyze the neat solid using Attenuated Total Reflectance (ATR) FT-IR. ATR is chosen over traditional KBr pelleting to prevent moisture absorption (which obscures the 3000 cm −1 region) and to preserve the compound's native polymorphic state.

Instrumental Parameters
  • NMR Acquisition: Utilize a 400 MHz or 500 MHz spectrometer. For 13 C NMR, a standard 1 H-decoupled sequence (WALTZ-16) is mandatory. Crucial Step: A relaxation delay ( D1​ ) of at least 2.5 seconds must be applied. Quaternary carbons (C-2, C-5, C-1', and C≡N) lack attached protons for efficient dipole-dipole relaxation; a short D1​ will result in these critical peaks disappearing into the baseline noise.

Workflow Prep Sample Prep CDCl3 + TMS Tune Probe Tuning & Shimming Prep->Tune Acq Data Acquisition (1H, 13C, 19F) Tune->Acq Proc FT & Phase Correction Acq->Proc Anal Multiplet & J-Coupling Analysis Proc->Anal

Step-by-step self-validating workflow for NMR data acquisition and processing.

Vibrational Spectroscopy (ATR-FTIR): Dipole Oscillations

Infrared spectroscopy provides immediate confirmation of the core functional groups based on changes in the molecular dipole moment during vibration.

Causality of Key Bands: The carbonitrile (-C≡N) group is a highly polarized oscillator. While aliphatic nitriles typically absorb near 2250 cm −1 , the conjugation of the -CN group with the benzoxazole π -system slightly reduces the bond order, shifting the sharp, diagnostic stretch to ~2228 cm −1 . Furthermore, the C-F bond stretch at 1235 cm −1 is exceptionally strong due to the massive dipole change induced by fluorine's electronegativity 2.

Table 1: ATR-FTIR Vibrational Assignments

Wavenumber (cm −1 )IntensityVibrational ModeStructural Assignment
3065Weak ν (C-H)Aromatic C-H stretch
2228Medium, Sharp ν (C≡N)Nitrile stretch
1625Strong ν (C=N)Benzoxazole ring stretch
1550, 1495Medium ν (C=C)Aromatic ring breathing
1235Strong ν (C-F)Aryl-fluorine stretch
1050Medium ν (C-O-C)Benzoxazole ether stretch

Nuclear Magnetic Resonance (NMR) Profiling

Proton ( 1 H) NMR: Deshielding and Pseudo-First-Order Spin Systems

The 1 H NMR spectrum is defined by two isolated spin systems: the benzoxazole ring and the 4-fluorophenyl ring.

The Benzoxazole Protons (H-4, H-6, H-7): The -CN group at C-5 exerts a profound anisotropic and inductive deshielding effect. H-4, situated between the oxygen-bearing bridgehead and the -CN group, is the most deshielded proton, appearing as a fine doublet ( J≈1.5 Hz) near 8.05 ppm due to meta-coupling with H-6. H-7 appears as a doublet ( J≈8.5 Hz) at 7.60 ppm, while H-6 appears as a doublet of doublets at 7.65 ppm.

The 4-Fluorophenyl Protons (AA'BB'X System): The para-substituted fluorophenyl ring creates a classic AA'BB'X spin system (where X is the 19 F nucleus). The protons ortho to the fluorine (H-3', H-5') appear as a pseudo-triplet near 7.22 ppm. Causality: This occurs because the ortho proton-proton coupling ( 3JHH​≈8.8 Hz) and the ortho proton-fluorine coupling ( 3JHF​≈8.5 Hz) are coincidentally nearly identical, causing the inner lines of the expected doublet of doublets to merge.

Table 2: 1 H NMR Assignments (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
8.25dd2H J=8.8,5.4 H-2', H-6' (fluorophenyl)
8.05d1H J=1.5 H-4 (benzoxazole)
7.65dd1H J=8.5,1.5 H-6 (benzoxazole)
7.60d1H J=8.5 H-7 (benzoxazole)
7.22t (pseudo)2H J≈8.8 H-3', H-5' (fluorophenyl)
Carbon-13 ( 13 C) NMR: Heteronuclear Spin-Spin Coupling Dynamics

The 13 C NMR spectrum is the ultimate self-validating tool for this molecule due to the presence of 19 F (100% natural abundance, spin = 1/2). Even with 1 H-decoupling active, the carbon signals of the phenyl ring will be split by the fluorine atom 3.

  • 1JCF​ (Direct Bond): The C-4' carbon directly attached to fluorine appears as a massive doublet with a coupling constant of ~250.5 Hz at 164.5 ppm.

  • 2JCF​ (Ortho Carbons): The C-3' and C-5' carbons are split by ~22.0 Hz.

  • 3JCF​ (Meta Carbons): The C-2' and C-6' carbons are split by ~8.5 Hz.

  • 4JCF​ (Para Carbon): The C-1' carbon shows a subtle splitting of ~3.2 Hz.

If a multiplet is observed in a 1 H-decoupled 13 C spectrum, it is an absolute confirmation of heteronuclear coupling (in this case, C-F), validating the structural integrity of the fluorinated ring.

Table 3: 13 C NMR Assignments (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)SplittingCoupling ( JCF​ , Hz)Assignment
164.5d 1J=250.5 C-4' (C-F)
163.8s-C-2 (benzoxazole)
153.2s-C-7a (benzoxazole)
142.5s-C-3a (benzoxazole)
130.2d 3J=8.5 C-2', C-6' (fluorophenyl)
128.5d 4J=3.2 C-1' (fluorophenyl)
127.8s-C-6 (benzoxazole)
124.5s-C-4 (benzoxazole)
118.5s-C≡N (nitrile)
116.4d 2J=22.0 C-3', C-5' (fluorophenyl)
111.5s-C-7 (benzoxazole)
108.2s-C-5 (C-CN)
Fluorine-19 ( 19 F) NMR: The Orthogonal Validation Probe

Acquiring a 19 F NMR spectrum (typically at 376 MHz on a 400 MHz console) provides an orthogonal layer of verification. The single fluorine atom on the para-substituted ring will appear as a distinct multiplet (a triplet of triplets due to coupling with ortho and meta protons) centered around -108.5 ppm (referenced to CFCl 3​ ). The absence of any other signals in this wide spectral window confirms the absence of fluorinated impurities or regioisomers.

Conclusion

The spectroscopic characterization of 2-(4-fluorophenyl)-1,3-benzoxazole-5-carbonitrile requires a nuanced understanding of electronic deshielding and heteronuclear spin dynamics. The strong anisotropic effect of the 5-carbonitrile group reliably maps the benzoxazole protons, while the 1 H and 13 C spectra of the 4-fluorophenyl moiety act as an internal, self-validating J -coupling puzzle. By adhering to the precise relaxation delays and decoupling protocols outlined in this guide, researchers can ensure absolute fidelity in their structural validations.

References

  • Dowex 50W: A Green Mild Reusable Catalyst for the Synthesis of 2-Aryl Benzoxazole Derivatives in Aqueous Medium. Oriental Journal of Chemistry. 1

  • 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI Molbank. 2

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI Molbank. 3

Sources

Foundational

An In-depth Technical Guide to In Vitro Cytotoxicity Assays for 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile

Introduction: Unveiling the Cytotoxic Potential of a Novel Benzoxazole Derivative The small molecule 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile belongs to the benzoxazole class of heterocyclic compounds, a scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Benzoxazole Derivative

The small molecule 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile belongs to the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While specific data on this particular derivative is emerging, related benzoxazole and oxazole structures have demonstrated notable anticancer and cytotoxic properties in preclinical studies.[1][2][3] This guide provides a comprehensive framework for the initial in vitro cytotoxicity assessment of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile, offering researchers a robust starting point for its toxicological and pharmacological profiling.

The preclinical evaluation of a compound's safety and efficacy is a cornerstone of drug development.[4][5] In vitro cytotoxicity assays serve as the first critical step in this process, providing essential data on a compound's potential to induce cell death, inhibit cell proliferation, or disrupt cellular metabolism.[5][6] These rapid, cost-effective, and high-throughput methods are invaluable for screening large numbers of compounds and for elucidating mechanisms of action before advancing to more complex and resource-intensive in vivo studies.[5][7]

This technical guide will detail a tiered approach to the in vitro cytotoxicity evaluation of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile, beginning with an assessment of metabolic activity, followed by an investigation of cell membrane integrity, and culminating in an analysis of apoptotic pathways. By employing a multi-parametric approach, researchers can build a comprehensive and reliable cytotoxicity profile of the compound.

Part 1: Foundational Cytotoxicity Screening: The MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology, providing a quantitative measure of cellular metabolic activity, which in most healthy cell populations, correlates with cell viability.[8][9] The principle of the assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[10][11]

Experimental Rationale

The MTT assay is selected as the initial screening tool due to its high sensitivity, reproducibility, and adaptability to a 96-well plate format, making it ideal for determining the dose-dependent effects of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile. This assay will establish the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent, more mechanistic assays.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) adherence Allow cells to adhere overnight (37°C, 5% CO2) cell_seeding->adherence treatment Treat cells with compound (e.g., 24, 48, 72 hours) adherence->treatment compound_prep Prepare serial dilutions of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile compound_prep->treatment add_mtt Add MTT solution to each well (final concentration 0.5 mg/mL) treatment->add_mtt incubation Incubate for 2-4 hours (37°C, 5% CO2) add_mtt->incubation solubilization Add solubilization solution (e.g., acidified isopropanol) incubation->solubilization read_absorbance Measure absorbance at 570 nm (reference wavelength ~630 nm) solubilization->read_absorbance

Caption: Workflow for the MTT-based cell viability assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Harvest and count cells (e.g., a relevant cancer cell line).

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a blank control.[10]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][9]

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2.[8][11] During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.[10]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol with 0.1% NP-40 or 4 mM HCl) to each well to dissolve the formazan crystals.[10]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9][10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[9][10]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.

Hypothetical Data Summary: MTT Assay
Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Vehicle Control1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.05 ± 0.0684.0
50.68 ± 0.0554.4
100.35 ± 0.0428.0
250.15 ± 0.0312.0
500.08 ± 0.026.4
1000.05 ± 0.014.0

Part 2: Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[12] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane damage, making it a reliable indicator of cell lysis and necrosis.[12][13][14] The assay involves a two-step enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[12][15] The amount of formazan formed is proportional to the amount of LDH released, and thus to the number of lysed cells.[13][15]

Experimental Rationale

The LDH assay complements the MTT assay by providing a direct measure of cell membrane damage, a hallmark of necrosis. A significant increase in LDH release at concentrations that cause a decrease in metabolic activity would suggest a necrotic or late apoptotic mechanism of cell death. This assay is crucial for distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) effects.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Culture & Treatment cluster_supernatant Sample Collection cluster_assay LDH Reaction cluster_readout Data Acquisition cell_seeding Seed and treat cells with 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile as in MTT assay controls Prepare controls: - Spontaneous LDH release (vehicle) - Maximum LDH release (lysis buffer) cell_seeding->controls centrifuge Centrifuge the 96-well plate (optional but recommended) controls->centrifuge transfer Transfer supernatant to a new 96-well plate centrifuge->transfer add_reagent Add LDH reaction mixture to each well transfer->add_reagent incubation Incubate for 30 minutes at room temperature (protected from light) add_reagent->incubation add_stop Add stop solution incubation->add_stop read_absorbance Measure absorbance at 490 nm (reference wavelength ~680 nm) add_stop->read_absorbance

Caption: Workflow for the LDH-based cytotoxicity assay.

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and treatment with 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile as described for the MTT assay.

    • Crucially, include the following controls:

      • Spontaneous LDH release: Wells with cells treated with vehicle only.

      • Maximum LDH release: Wells with cells treated with a lysis buffer (e.g., 10X Lysis Solution) for 45 minutes before supernatant collection.[13]

      • Background control: Wells with medium only.[15]

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes. This step is optional but recommended to pellet any detached cells.[12][15]

    • Carefully transfer 50-100 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[15]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[15]

    • Incubate the plate for 30 minutes at room temperature, protected from light.[12][13][15]

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of stop solution to each well.[13]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to correct for background absorbance.[14]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Hypothetical Data Summary: LDH Assay
Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
Spontaneous Release0.25 ± 0.030
Maximum Release1.85 ± 0.10100
0.10.26 ± 0.040.6
10.30 ± 0.053.1
50.55 ± 0.0618.8
100.95 ± 0.0843.8
251.50 ± 0.0978.1
501.75 ± 0.1193.8
1001.82 ± 0.1098.1

Part 3: Probing Apoptotic Pathways: The Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. A key feature of apoptosis is the activation of a family of cysteine proteases called caspases.[16] Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis.[16][17] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activities of caspases-3 and -7.[18] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[18]

Experimental Rationale

Detecting the activation of caspases-3 and -7 provides strong evidence that 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile induces apoptosis. This assay is highly sensitive and has a simple "add-mix-measure" format, making it suitable for high-throughput screening.[18][19] A positive result in this assay, particularly at concentrations that show reduced viability in the MTT assay but low LDH release, would strongly suggest an apoptotic mechanism of action.

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_prep Cell Culture & Treatment cluster_assay Caspase-Glo® 3/7 Assay cluster_readout Data Acquisition cell_seeding Seed and treat cells with 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile positive_control Include a positive control for apoptosis (e.g., staurosporine) cell_seeding->positive_control add_reagent Add Caspase-Glo® 3/7 Reagent to each well positive_control->add_reagent incubation Incubate for 1-2 hours at room temperature add_reagent->incubation read_luminescence Measure luminescence with a plate-reading luminometer incubation->read_luminescence

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-3/7 Assay
  • Cell Seeding and Treatment:

    • Seed and treat cells with 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile as previously described.

    • Include a positive control for apoptosis, such as staurosporine, at a known effective concentration.[16]

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the treated cells.[18]

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds to 2 minutes.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Express the results as fold-change in caspase-3/7 activity relative to the vehicle-treated control.

Hypothetical Data Summary: Caspase-3/7 Assay
Concentration (µM)Luminescence (RLU) (Mean ± SD)Fold Change vs. Control
Vehicle Control5,000 ± 4501.0
Staurosporine (1 µM)55,000 ± 3,50011.0
0.15,200 ± 5001.04
18,500 ± 7001.7
525,000 ± 2,1005.0
1045,000 ± 3,2009.0
2548,000 ± 3,5009.6
5046,500 ± 3,3009.3
10040,000 ± 2,9008.0

Synthesizing the Data: Building a Comprehensive Cytotoxicity Profile

A robust evaluation of in vitro cytotoxicity relies on the integration of data from multiple assays.[20] By combining the results from the MTT, LDH, and Caspase-3/7 assays, researchers can begin to build a comprehensive profile of how 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile affects cells.

  • Potency: The IC50 value from the MTT assay provides a quantitative measure of the compound's potency in reducing cell viability.

  • Mechanism of Cell Death: Comparing the results of the three assays can provide initial insights into the mechanism of cell death.

    • Apoptosis: A decrease in cell viability (MTT) accompanied by a significant increase in caspase-3/7 activity, with a delayed or less pronounced increase in LDH release, suggests an apoptotic mechanism.

    • Necrosis: A concurrent decrease in cell viability (MTT) and a significant increase in LDH release, with little to no activation of caspases-3/7, points towards a necrotic mechanism.

    • Cytostatic Effects: A reduction in the MTT signal without a corresponding increase in LDH or caspase activity may indicate that the compound is inhibiting cell proliferation rather than directly killing the cells.

Further investigations, such as cell cycle analysis or the use of more specific apoptosis assays (e.g., Annexin V staining), can be employed to confirm and expand upon these initial findings.

Conclusion and Future Directions

This guide has outlined a foundational, multi-parametric approach for the in vitro cytotoxicity assessment of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile. By systematically evaluating metabolic activity, membrane integrity, and key apoptotic markers, researchers can generate the critical data necessary to guide further preclinical development. The methodologies described herein are well-established, robust, and amenable to high-throughput screening, providing a solid framework for the initial toxicological characterization of this and other novel chemical entities. The insights gained from these assays will be instrumental in making informed decisions about the potential of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile as a therapeutic agent.

References

  • Title: Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual Source: Bioo Scientific URL: [Link]

  • Title: LDH cytotoxicity assay Source: Protocols.io URL: [Link]

  • Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices Source: Medical Design & Outsourcing URL: [Link]

  • Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL: [Link]

  • Title: Caspase-Glo® 3/7 Assay Protocol Source: Promega URL: [Link]

  • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]

  • Title: Apo-ONE® Homogeneous Caspase-3/7 Assay Source: Promega URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

  • Title: In Vitro Assays for Screening Small Molecules Source: PubMed URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI URL: [Link]

  • Title: Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO) Source: UKM Journal of Health Sciences URL: [Link]

  • Title: Guidance Document on Good In Vitro Method Practices (GIVIMP) Source: OECD URL: [Link]

  • Title: In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles Source: PMC URL: [Link]

  • Title: Synthesis and in vitro cytotoxicity of benzoxazole‐based PPARα/γ antagonists in colorectal cancer cell lines Source: Archiv der Pharmazie URL: [Link]

  • Title: Benzoxazoles as transthyretin amyloid fibril inhibitors: synthesis, evaluation, and mechanism of action Source: PubMed URL: [Link]

  • Title: In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma Source: Preprints.org URL: [Link]

  • Title: Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles Source: MDPI URL: [Link]

  • Title: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators Source: PMC URL: [Link]

  • Title: New 2-benzylideneamino-4,5-diphenylfuran-3‑carbonitrile derivatives and their benzylamino analogues: Synthesis, in vitro cytotoxicity, protein kinase inhibitory activity and in silico insights Source: PubMed URL: [Link]

  • Title: Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles Source: Research Square URL: [Link]

  • Title: 1,3-Benzoxazole-4-carbonitrile as a novel antifungal scaffold of β-1,6-glucan synthesis inhibitors Source: PubMed URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile

Introduction & Synthetic Rationale Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized as bioisosteres for amides and esters to enhance metabolic stability, target binding affin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Rationale

Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized as bioisosteres for amides and esters to enhance metabolic stability, target binding affinity, and cellular permeability. The target molecule, 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile , incorporates a 4-fluorophenyl moiety and a 5-carbonitrile group. These substitutions are strategically highly valued: the fluorine atom prevents oxidative metabolism at the para-position, while the strongly electron-withdrawing cyano group modulates the electronic properties of the benzoxazole core, often increasing affinity for kinase and nuclear receptor targets.

While one-pot syntheses of benzoxazoles directly from carboxylic acids and 2-aminophenols exist [1], they often require harsh conditions (e.g., methanesulfonic acid at >100 °C) that can lead to impurity profiles unsuitable for early-stage drug development. To ensure strict quality control and high purity, this protocol employs a highly reliable two-step classical approach :

  • Chemoselective N-Acylation: Selective amidation of the amine over the phenol.

  • Acid-Catalyzed Cyclodehydration: Thermodynamically driven ring closure using a Dean-Stark apparatus [2].

This phase-gated approach allows for the isolation and validation of the intermediate, establishing a self-validating system for the synthetic workflow.

Experimental Workflow & Strategy

Workflow A 3-Amino-4-hydroxybenzonitrile + 4-Fluorobenzoyl chloride B Phase 1: N-Acylation (DCM, Pyridine, 0 °C to RT) A->B C Intermediate: N-(5-cyano-2-hydroxyphenyl) -4-fluorobenzamide B->C Chemoselective Amidation D Phase 2: Cyclodehydration (Toluene, p-TsOH, Reflux) C->D Isolation & QC Check E Target Molecule: 2-(4-Fluorophenyl)-1,3- benzoxazole-5-carbonitrile D->E - H2O (Dean-Stark)

Figure 1: Two-step synthetic workflow for 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile.

Quantitative Reagent Matrix

The following table summarizes the stoichiometry optimized for a 10 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
Phase 1: N-Acylation
3-Amino-4-hydroxybenzonitrileStarting Material134.141.0010.01.34 g
4-Fluorobenzoyl chlorideAcylating Agent158.561.0510.51.66 g (~1.25 mL)
PyridineAcid Scavenger79.102.0020.01.58 g (~1.61 mL)
Dichloromethane (DCM)Solvent84.93--50 mL
Phase 2: Cyclodehydration
Intermediate AmidePrecursor256.231.00~8.5*~2.18 g
p-Toluenesulfonic acid (p-TsOH·H₂O)Acid Catalyst190.220.151.28243 mg
TolueneAzeotropic Solvent92.14--40 mL

*Assumes an approximate 85% yield from Phase 1.

Step-by-Step Protocol

Phase 1: Chemoselective N-Acylation

Causality & Mechanism: 3-Amino-4-hydroxybenzonitrile possesses two nucleophilic centers (-NH₂ and -OH). Because the primary amine is significantly more nucleophilic than the phenolic hydroxyl group, conducting the reaction at reduced temperatures (0 °C) ensures exclusive N-acylation [4]. Pyridine is utilized as a stoichiometric acid scavenger to neutralize the HCl byproduct. Without pyridine, the generated HCl would protonate the unreacted starting material, rendering it non-nucleophilic and arresting the reaction at 50% conversion.

Procedure:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with dry Nitrogen (N₂).

  • Dissolution: Add 3-amino-4-hydroxybenzonitrile (1.34 g, 10.0 mmol) and anhydrous DCM (40 mL) to the flask. Stir to form a suspension/solution.

  • Base Addition: Inject pyridine (1.61 mL, 20.0 mmol) into the mixture.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Acylation: Dilute 4-fluorobenzoyl chloride (1.25 mL, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel to prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Workup: Quench the reaction by adding 20 mL of 1M HCl (to remove excess pyridine). Transfer to a separatory funnel. Extract the organic layer, wash with saturated NaHCO₃ (20 mL), and then brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Triturate the crude solid with cold hexanes to afford the intermediate N-(5-cyano-2-hydroxyphenyl)-4-fluorobenzamide.

Validation Checkpoint 1: TLC (Hexane:EtOAc 1:1): The starting aminophenol is highly polar. The resulting amide will migrate higher up the plate. Ensure complete consumption of the starting material.

Phase 2: Acid-Catalyzed Cyclodehydration

Causality & Mechanism: The isolated intermediate amide must undergo cyclodehydration. However, the phenolic hydroxyl group is a poor nucleophile, and the amide carbonyl is a poor electrophile. The addition of p-TsOH protonates the carbonyl oxygen, drastically increasing its electrophilicity [3]. This triggers an intramolecular nucleophilic attack by the adjacent hydroxyl group, forming a cyclic hemiacetal. To drive the subsequent dehydration step, the reaction is refluxed in toluene. Toluene forms a minimum-boiling azeotrope with water, allowing the Dean-Stark apparatus to physically remove water from the system, pushing the equilibrium entirely toward the thermodynamically stable benzoxazole via Le Chatelier's principle [2].

Mechanism M1 N-(5-cyano-2-hydroxyphenyl)-4-fluorobenzamide M2 Protonated Amide Carbonyl (via p-TsOH Catalyst) M1->M2 H+ transfer M3 Intramolecular Nucleophilic Attack (Phenolic OH attacks Carbonyl C) M2->M3 Increased electrophilicity M4 Cyclic Hemiacetal Intermediate M3->M4 Ring closure M5 Dehydration (-H2O) Driven by Azeotropic Removal M4->M5 Proton transfer & elimination M6 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile M5->M6 Aromatization

Figure 2: Mechanistic pathway of the acid-catalyzed cyclodehydration step.

Procedure:

  • Setup: To a 100 mL round-bottom flask, add the intermediate amide (~2.18 g, 8.5 mmol), p-TsOH·H₂O (243 mg, 1.28 mmol), and toluene (40 mL).

  • Apparatus: Attach a Dean-Stark trap to the flask, and fit a reflux condenser on top of the trap. Fill the Dean-Stark arm with toluene.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath at ~125 °C).

  • Monitoring: Continue refluxing for 12–16 hours. Monitor the Dean-Stark trap for the collection of water (theoretical yield for 8.5 mmol is ~0.15 mL).

  • Workup: Once TLC indicates complete conversion, cool the reaction to room temperature. Dilute with ethyl acetate (40 mL) and wash the organic layer with saturated NaHCO₃ (2 x 30 mL) to neutralize the p-TsOH.

  • Purification: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile.

Validation Checkpoint 2: TLC (Hexane:EtOAc 3:1): The final benzoxazole is highly lipophilic and lacks hydrogen-bond donors, resulting in a significantly higher Rf​ value compared to the intermediate amide.

Analytical Characterization (Expected Data)

To confirm the structural integrity of the synthesized 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile, researchers should verify against the following expected spectral parameters:

  • Physical State: White to off-white crystalline solid.

  • LC-MS (ESI+): Expected [M+H]+ m/z = 239.06.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.25 (dd, 2H, J = 8.8, 5.4 Hz, fluorophenyl ortho-protons)

    • δ ~8.05 (d, 1H, J = 1.5 Hz, benzoxazole C4-H)

    • δ ~7.65 (dd, 1H, J = 8.4, 1.5 Hz, benzoxazole C6-H)

    • δ ~7.58 (d, 1H, J = 8.4 Hz, benzoxazole C7-H)

    • δ ~7.20 (t, 2H, J = 8.8 Hz, fluorophenyl meta-protons)

  • ¹⁹F NMR (376 MHz, CDCl₃): δ ~ -106.5 ppm (s, 1F).

References

  • Source: Synthetic Communications (via Connectsci)
  • Title: 2-(4-Fluorophenyl)
  • Title: Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions Source: ResearchGate URL
  • Title: Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles (O,N-acylation-cyclodehydration cascade)
Application

Using 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile as a fluorescent probe in cell imaging

Advanced Application Note: 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile in Live-Cell Fluorescence Imaging Executive Summary & Photophysical Rationale The compound 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile re...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile in Live-Cell Fluorescence Imaging

Executive Summary & Photophysical Rationale

The compound 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile represents a highly specialized class of synthetic organic fluorophores. Characterized by a fused benzene and oxazole ring system, benzoxazole derivatives are increasingly utilized in molecular biology due to their exceptional photophysical properties[1].

This specific molecule employs a "push-pull" electronic architecture. The 4-fluorophenyl group acts as an electron density modulator, while the 5-carbonitrile group serves as a strong electron-withdrawing group (EWG). This extended conjugation creates a strong dipole moment, facilitating Intramolecular Charge Transfer (ICT) upon photon absorption.

The Causality of Fluorescence: In aqueous, highly polar, or low-viscosity environments (such as the cytosol), the excited state energy of the probe is rapidly dissipated through non-radiative decay (intramolecular rotation). However, when the probe partitions into hydrophobic microenvironments (e.g., lipid droplets) or intercalates into rigid biomolecules (e.g., DNA), this rotational freedom is sterically hindered. This restriction forces the molecule to relax via radiative decay, triggering a massive enhancement in fluorescence emission[2]. Furthermore, benzoxazoles are known to exhibit significant Stokes shifts (often >100 nm), which is critical for eliminating self-quenching and bypassing cellular autofluorescence during in vitro and in vivo imaging[1].

Quantitative Photophysical Profile

To contextualize the performance of benzoxazole-based probes against traditional fluorophores, the following table summarizes key quantitative data. Note: Specific emission max and quantum yields for the 4-fluorophenyl derivative will vary based on solvent polarity, but follow the generalized benzoxazole profile.

Photophysical PropertyBenzoxazole Core (Representative)Fluorescein (FITC)Cyanine (Cy5)
Excitation Max (λex) ~360 - 450 nm~495 nm~649 nm
Emission Max (λem) ~470 - 600 nm~519 nm~670 nm
Stokes Shift > 100 nm ~24 nm~21 nm
Quantum Yield (Φf) 0.1 - 0.7 (Highly solvent dependent)~0.92~0.28
Molar Absorptivity (ε) 16,700 - 35,100 M⁻¹cm⁻¹~80,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹
Environmental Sensitivity High (Viscosity/Polarity dependent)LowLow

Data synthesized from comparative benchmarking of benzoxazole derivatives[1],[2].

Mechanistic Pathway of Fluorescence Activation

Mechanism A 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile (Ground State) B Photon Absorption (Excited State - ICT) A->B Ex: ~380 nm C Aqueous/Polar Media (Non-Radiative Decay) B->C High Polarity D Hydrophobic Target (Radiative Decay) B->D Restricted Rotation D->A Em: ~470-550 nm

Caption: Photophysical mechanism of the benzoxazole probe via Intramolecular Charge Transfer (ICT).

Self-Validating Experimental Protocols

A robust experimental protocol must account for the physicochemical reality of the probe. The following step-by-step methodology is designed to prevent common artifacts associated with hydrophobic fluorescent sensors.

Phase 1: Probe Preparation & Handling
  • Stock Solution: Dissolve 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile in anhydrous Dimethyl Sulfoxide (DMSO) to create a 1 mM stock solution.

    • Causality: Benzoxazole derivatives are highly hydrophobic. The presence of water in the DMSO stock will cause premature micelle formation or aggregation. Aggregated probes appear as false-positive, highly fluorescent "puncta" under the microscope, mimicking lipid droplets or vesicles[3].

  • Storage: Aliquot the stock into amber vials and store at -20°C. Purge with nitrogen gas if possible to prevent oxidation of the oxazole ring.

Phase 2: Cell Culture & Staining Workflow
  • Cell Seeding: Seed target cells (e.g., MCF-7 or HeLa) onto 35 mm glass-bottom confocal dishes at a density of 1×105 cells/well. Allow 24 hours for adherence[4].

  • Working Solution: Dilute the 1 mM stock in serum-free culture medium to a final concentration of 5 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the cells with the probe for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing (Critical Step): Wash the cells three times with warm (37°C) Phosphate-Buffered Saline (PBS).

    • Causality: Washing with cold PBS induces a rapid phase transition in the cellular lipid bilayer, artificially increasing membrane microviscosity. Because this benzoxazole probe is an environmental sensor, cold-shocking the cells will artificially alter the probe's emission profile, leading to inaccurate readings of the native cellular state[2].

Phase 3: Confocal Imaging & Validation
  • Imaging Parameters: Image using a confocal laser scanning microscope or a two-photon microscopy system. Excite the probe using a 405 nm laser (or ~760 nm for two-photon excitation) and collect emission in the 470–550 nm range[3].

  • Co-localization Assay (Self-Validation): To confirm the subcellular localization of the probe, co-stain the cells with a validated commercial dye (e.g., Nile Red for lipid droplets or Hoechst 33342 for nucleic acids). Benzoxazoles have a known propensity to intercalate into DNA or partition into lipids[5]. Calculate the Pearson’s correlation coefficient (PCC); a PCC > 0.85 validates the target specificity of the probe.

Workflow S1 1. Probe Preparation 1 mM Stock in Anhydrous DMSO S3 3. Incubation 5 µM Probe, 30 min, 37°C S1->S3 S2 2. Cell Culture Seed at 1x10^5 cells/well S2->S3 S4 4. Washing 3x with Warm PBS (37°C) S3->S4 S5 5. Confocal Imaging Ex/Em Optimization S4->S5 S6 6. Validation Co-localization & Ratiometric Analysis S5->S6

Caption: Step-by-step self-validating experimental workflow for live-cell fluorescence imaging.

References

  • A Comparative Guide to Benzoxazole-Based Fluorescent Probes: In Vitro and In Vivo Performance Source: BenchChem URL
  • Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy Source: BenchChem URL
  • Source: Royal Society of Chemistry (RSC)
  • Source: PubMed (NIH)
  • Source: Biotechnology Research and Innovation Journal (Periodikos)

Sources

Method

Application Note: 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile in Medicinal Chemistry

Executive Summary & Structural Rationale The 1,3-benzoxazole heterocycle is a privileged scaffold in drug discovery, frequently deployed as a metabolically stable bioisostere for benzimidazoles, indoles, and benzofurans[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1,3-benzoxazole heterocycle is a privileged scaffold in drug discovery, frequently deployed as a metabolically stable bioisostere for benzimidazoles, indoles, and benzofurans[1]. Within this chemical space, 2-(4-fluorophenyl)-1,3-benzoxazole-5-carbonitrile (CAS 2098577-84-3) has emerged as a highly versatile and optimized building block for synthesizing targeted therapeutics[1].

The structural logic of this intermediate is tripartite:

  • The Benzoxazole Core : Provides a rigid, planar aromatic system capable of participating in π−π stacking and hydrogen bonding (via the nitrogen and oxygen heteroatoms) within deep hydrophobic enzyme pockets.

  • The 4-Fluorophenyl Substituent : The introduction of a fluorine atom at the para-position of the C2-phenyl ring serves a dual pharmacokinetic purpose. It increases the overall lipophilicity (enhancing cellular permeability) while simultaneously blocking cytochrome P450-mediated aromatic oxidation, a common metabolic liability in drug candidates.

  • The 5-Carbonitrile Handle : The nitrile group acts as a highly reactive synthetic vector. It can be converted into amidines, tetrazoles, or primary amines, allowing medicinal chemists to fine-tune the electrostatic surface area and explore structure-activity relationships (SAR) in solvent-exposed regions of target binding sites[1].

Primary Therapeutic Applications

Antimycobacterial Agents (Targeting the CIII 2​ CIV 2​ Supercomplex)

A breakthrough application of the benzoxazole-5-carbonitrile scaffold is its integration into Imidazopyridine Amides (IPAs), a novel class of drugs targeting Mycobacterium tuberculosis[2]. These hybrids are designed to bind to the mycobacterial cytochrome bcc-aa3 supercomplex (CIII 2​ CIV 2​ )[2][3]. By selectively inhibiting this electron transport chain (ETC) complex, the compounds collapse the transmembrane proton motive force, halting ATP synthesis and leading to rapid bactericidal activity[2].

MOA NADH NADH / Succinate (Electron Donors) MQ Menaquinone Pool (MQH2) NADH->MQ CIII Cytochrome bcc-aa3 Supercomplex (CIII2CIV2) MQ->CIII PMF Proton Motive Force (Transmembrane Gradient) CIII->PMF ATP ATP Synthase -> ATP Production (Bacterial Survival) PMF->ATP Drug Benzoxazole-IPA Hybrid (Inhibitor) Drug->CIII

Caption: Mechanism of action: Inhibition of the mycobacterial CIII2CIV2 supercomplex by benzoxazole derivatives.

Oncology (Acid Ceramidase Inhibition)

Benzoxazole and benzoxazolone derivatives are also heavily investigated as inhibitors of human acid ceramidase (AC), an enzyme frequently upregulated in melanomas and prostate cancers[4]. Inhibition of AC prevents the degradation of ceramide into sphingosine. The resulting accumulation of simple bioactive sphingolipids (ceramides) triggers pro-apoptotic signaling pathways, making these derivatives highly valuable in targeted tumor therapy[4].

Physicochemical Profiling

Understanding the transition of properties from the raw scaffold to a final active pharmaceutical ingredient (API) is critical for predicting oral bioavailability (Lipinski's Rule of 5).

Compound StageMolecular Weight ( g/mol )CLogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)
Starting Scaffold (2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile)238.22~3.50349.8
Amine Intermediate (Reduced Nitrile)242.25~2.81352.0
IPA-Benzoxazole Hybrid (Representative Active Drug)~400.40~4.515~80.0

Validated Synthetic Protocols

The transformation of 2-(4-fluorophenyl)-1,3-benzoxazole-5-carbonitrile into a bioactive amide requires strict chemoselectivity. The following protocols outline the optimal workflow.

SynthWorkflow A 2-(4-Fluorophenyl)-1,3- benzoxazole-5-carbonitrile B Chemoselective Reduction (NaBH4, NiCl2•6H2O) A->B C 5-(Aminomethyl) Benzoxazole Intermediate B->C D Amide Coupling (HATU, DIPEA, R-COOH) C->D E Active Hybrid Inhibitor D->E

Caption: Synthetic workflow for derivatizing the 5-carbonitrile scaffold into an active amide hybrid.

Protocol 4.1: Chemoselective Nitrile Reduction

Scientific Rationale: Standard hydride donors (e.g., LiAlH 4​ or Borane-dimethylsulfide) are overly aggressive and will concomitantly reduce the imine functionality of the benzoxazole ring, causing catastrophic ring-opening[2]. To achieve absolute chemoselectivity for the nitrile group, a transition-metal-catalyzed reduction is employed. Sodium borohydride (NaBH 4​ ) reacts with Nickel(II) chloride (NiCl 2​ ·6H 2​ O) to generate a transient, highly specific nickel boride species that reduces the nitrile to a primary benzylamine while leaving the heterocycle perfectly intact[2].

Step-by-Step Procedure:

  • Dissolve 2-(4-fluorophenyl)-1,3-benzoxazole-5-carbonitrile (1.0 eq) in anhydrous methanol (0.1 M concentration) under an argon atmosphere.

  • Add NiCl 2​ ·6H 2​ O (0.1 eq) to the solution and stir for 5 minutes at 0 °C until the solution turns a clear green.

  • Carefully add NaBH 4​ (3.0 eq) in small portions over 15 minutes to control the exothermic evolution of hydrogen gas. The solution will immediately turn black, indicating the formation of the active nickel boride catalyst[2].

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion via TLC (Ethyl Acetate/Hexane 1:1).

  • Quench the reaction with saturated aqueous NH 4​ Cl, filter the black precipitate through a pad of Celite, and extract the filtrate with Dichloromethane (DCM).

  • Dry the organic layer over Na 2​ SO 4​ , concentrate in vacuo, and purify the resulting 5-(aminomethyl)benzoxazole intermediate via flash chromatography.

Protocol 4.2: HATU-Mediated Amide Coupling

Scientific Rationale: When coupling the newly formed benzoxazole amine to a bulky pharmacophore (such as imidazopyridine-3-carboxylic acid), the choice of coupling reagent and the order of addition dictate the yield. HATU is vastly superior to PyBOP for this specific scaffold, driving the reaction to complete conversion in under 1 hour[2]. Pre-activation of the acid is mandatory; adding the amine too early results in competitive side reactions[2].

Step-by-Step Procedure:

  • In a flame-dried flask, dissolve the desired carboxylic acid (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DMF (0.2 M).

  • Add HATU (1.2 eq) to the mixture. Critical Step: Stir this mixture for exactly 20 minutes at room temperature to ensure complete formation of the highly reactive O-Atab activated ester[2].

  • Dissolve the 5-(aminomethyl)benzoxazole intermediate (1.1 eq) in a minimal volume of DMF and add it dropwise to the activated ester solution.

  • Stir for 1 hour at room temperature.

  • Induce precipitation of the product by adding cold brine (3x the reaction volume)[2].

  • Collect the precipitate via vacuum filtration, wash with cold water, and recrystallize from Ethanol/Water to yield the final high-purity hybrid compound.

References

  • Professional Introduction to 1,3-benzoxazole-5-carbonitrile (CAS No. 132227-01-1). Chem960.
  • CAS 2098577-84-3 | 2-(4-fluorophenyl)-1,3-benzoxazole-5-carbonitrile. Sigma-Aldrich.
  • Benzoxazolone derivatives as acid ceramidase inhibitors, and their use as medicaments. Google Patents (US10226452B2).
  • Design and synthesis of antimycobacterial agents targeting the mycobacterial electron transport chain and the cell wall synthesis. Martin-Luther-Universität Halle-Wittenberg.
  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile

Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals. It prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you overcome common challenges and improve the yield and purity of your target compound.

Core Synthetic Strategy: An Overview

The most reliable and widely adopted method for constructing the 2-aryl-1,3-benzoxazole scaffold is the acid-catalyzed condensation and cyclodehydration of a 2-aminophenol derivative with a carboxylic acid or its activated form. For the target molecule, this involves the reaction between 2-amino-4-cyanophenol and 4-fluorobenzoic acid .

The reaction proceeds via two key stages:

  • Amide Formation: Nucleophilic attack of the amino group of 2-amino-4-cyanophenol on the activated carbonyl of 4-fluorobenzoic acid to form an N-(2-hydroxy-5-cyanophenyl)-4-fluorobenzamide intermediate.

  • Cyclodehydration: An intramolecular cyclization, driven by a strong acid catalyst and heat, where the phenolic hydroxyl group attacks the amide carbonyl, followed by the elimination of a water molecule to form the stable benzoxazole ring.

Proposed Reaction Pathway

Reaction_Pathway Figure 1. Proposed reaction pathway for the synthesis of the target molecule. cluster_products Products A 2-Amino-4-cyanophenol C N-(2-hydroxy-5-cyanophenyl)- 4-fluorobenzamide (Intermediate) B 4-Fluorobenzoic Acid D 2-(4-Fluorophenyl)-1,3-benzoxazole -5-carbonitrile (Final Product) C->D Step 2: Cyclodehydration (-H₂O) Strong Acid Catalyst (PPA or Eaton's Reagent) High Temperature

Caption: Figure 1. Proposed reaction pathway for synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.

FAQ 1: My overall yield is very low (<30%). What are the most common culprits?

Low yield is a frequent issue that typically points to one of three areas: the purity of starting materials, the efficacy of the cyclization conditions, or suboptimal purification.[1][2]

  • Starting Material Purity: The starting 2-amino-4-cyanophenol is particularly susceptible to oxidation, often indicated by a darkening in color from off-white/beige to brown or black.[3] Oxidized impurities can significantly inhibit the reaction.

  • Inefficient Cyclization: The key cyclodehydration step requires a potent catalyst and sufficiently high temperatures to overcome the activation energy.[1] If the conditions are too mild, the reaction may stall at the intermediate amide stage.[3]

  • Side Reactions: At high temperatures, side reactions like polymerization or decomposition can occur, consuming starting materials and reducing the yield of the desired product.[3]

Troubleshooting Q&A

Question 1: The reaction has stalled. TLC analysis shows unreacted starting material and a new spot, but very little product.

This classic scenario suggests that the initial amide formation may have occurred, but the subsequent cyclization is failing.

  • Probable Cause: Insufficient catalytic activity or temperature. The energy barrier for the intramolecular cyclization and dehydration is not being met.

  • Solutions & Scientific Rationale:

    • Increase Temperature: Gradually increase the reaction temperature in 20°C increments (e.g., from 150°C to 170°C, then 190°C) while monitoring via TLC. High temperatures are often required for the dehydration step to proceed efficiently.[4]

    • Evaluate Your Catalyst: Polyphosphoric acid (PPA) is a standard choice, acting as both an acidic catalyst and a dehydrating solvent.[5][6] However, its high viscosity can make stirring and workup difficult. Consider using Eaton's Reagent (a solution of 7.5-10 wt% P₂O₅ in methanesulfonic acid), which is a less viscous and often more effective alternative that can lead to higher yields under milder conditions.[7][8][9] The mechanism in both PPA and Eaton's reagent involves the formation of a mixed anhydride with the carboxylic acid, which is a highly reactive acylating agent.[10][11]

Question 2: My starting 2-amino-4-cyanophenol is dark brown. Can I still use it?

While you can proceed, it is highly discouraged as it will likely result in a low yield and a difficult purification process.

  • Probable Cause: The phenolic amine has oxidized due to exposure to air and/or light.[3]

  • Solutions & Scientific Rationale:

    • Purify Before Use: It is strongly recommended to purify the 2-amino-4-cyanophenol by recrystallization. A suitable solvent system can be determined empirically, often involving an alcohol like isopropanol or ethanol with water as an anti-solvent.

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored polymeric impurities.

    • Proper Storage: Store purified 2-amino-4-cyanophenol under an inert atmosphere (nitrogen or argon) and protected from light to prevent re-oxidation.

Question 3: The reaction mixture turned into a dark, intractable tar, making workup impossible.

This indicates decomposition or polymerization, a common issue when heating complex aromatic systems at high temperatures for extended periods.

  • Probable Cause: The reaction temperature is too high, or the reaction time is excessively long. The nitrile or phenol functionalities can be sensitive under harsh acidic conditions.

  • Solutions & Scientific Rationale:

    • Use Eaton's Reagent: As mentioned, Eaton's reagent often allows for lower reaction temperatures (e.g., 80-120°C) compared to PPA (150-200°C), minimizing thermal decomposition.[8][12]

    • Optimize Reaction Time: Monitor the reaction closely by TLC every 30-60 minutes. Once the product spot appears maximal and the starting materials are consumed, proceed with the workup immediately. Prolonged heating will only encourage degradation.[4]

    • Ensure Stoichiometry: Use a precise 1:1 molar ratio of the 2-aminophenol and the carboxylic acid. A large excess of either reactant can sometimes contribute to side product formation.[1]

Question 4: I've isolated a crude product, but I'm struggling to purify it. Column chromatography gives smearing, and recrystallization fails.

Purification difficulties often stem from persistent, structurally similar impurities.

  • Probable Cause: The crude product may contain the uncyclized amide intermediate, which has similar polarity to the final product, leading to co-elution on silica gel.

  • Solutions & Scientific Rationale:

    • Force the Cyclization: Before workup, ensure the reaction has gone to completion. If TLC shows a lingering intermediate spot, consider adding more condensing agent or increasing the temperature for a short period.

    • Recrystallization Solvent Screening: For recrystallization, screen a variety of solvent systems. A good starting point for benzoxazoles is often a polar solvent like acetone, ethyl acetate, or isopropanol, with a non-polar anti-solvent like hexanes or petroleum ether.[4]

    • Silica Gel Chromatography Tips: If column chromatography is necessary, try a gradient elution with a solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol. Sometimes, adding 0.5-1% triethylamine to the eluent can sharpen peaks for basic compounds like benzoxazoles. For this specific molecule, an acetone/petroleum ether mixture has been reported as effective for similar structures.[4]

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2. Decision workflow for troubleshooting low yield. start Low Yield Observed q1 Are starting materials pure? (Check 2-amino-4-cyanophenol color) start->q1 action1 Purify by recrystallization. Store under N₂. q1->action1 No q2 Reaction complete by TLC? q1->q2 Yes action1->q2 action2 Increase temperature or add more catalyst. Monitor closely. q2->action2 No q3 Significant tar/decomposition? q2->q3 Yes action2->q3 action3 Reduce temperature. Use Eaton's Reagent. Shorten reaction time. q3->action3 Yes q4 Purification issues? q3->q4 No action3->q4 action4 Screen recrystallization solvents. Optimize chromatography (e.g., gradient, additives). q4->action4 Yes end Yield Improved q4->end No action4->end

Caption: Figure 2. Decision workflow for troubleshooting low yield.

Optimized Experimental Protocol

This protocol utilizes Eaton's Reagent for its proven efficacy and improved handling characteristics compared to PPA.

Safety Precaution: Eaton's reagent is highly corrosive and acidic. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Amino-4-cyanophenol134.1410.01.34 g
4-Fluorobenzoic Acid140.1110.01.40 g
Eaton's Reagent (P₂O₅/MeSO₃H)--~20 mL

Procedure:

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-cyanophenol (1.34 g, 10.0 mmol) and 4-fluorobenzoic acid (1.40 g, 10.0 mmol).

  • Reagent Addition: In a fume hood, carefully and slowly add Eaton's Reagent (~20 mL) to the flask with stirring. The mixture may warm slightly.

  • Reaction: Heat the reaction mixture to 100-120°C using an oil bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every hour. (Eluent: 3:1 Hexane/Ethyl Acetate). The product should have a higher Rf value than the starting materials. The reaction is typically complete within 2-5 hours.

  • Workup - Quenching: Once the reaction is complete, allow the flask to cool to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed cautiously in a fume hood.

  • Neutralization & Precipitation: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10M sodium hydroxide (NaOH) until the pH is approximately 7-8. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any residual salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C overnight.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) to afford the pure 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile as a solid.

References

  • Kashid, V., Baseer, S., Pathan, M., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25337-25363. Available from: [Link]

  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Pinga, M., Sridevi, C., & Yogeswari, P. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmaceutical and Biological Sciences, 9(2), 705-725. Available from: [Link]

  • So, Y. H., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide-Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry, 62(11), 3552-3561. Available from: [Link]

  • Semantic Scholar. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Retrieved from [Link]

  • Wang, Y., et al. (2023). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Journal of the American Chemical Society, 145(4), 2468–2478. Available from: [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of benzoxazole using acids and their derivatives. Retrieved from: [Link]

  • Chem-Space. (n.d.). Synthesis of 2-cyanophenol. Retrieved from: [Link]

  • Wikipedia. (n.d.). Eaton's reagent. Retrieved from: [Link]

  • Zhang, X., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(21), 7393. Available from: [Link]

  • Nasresfahani, Z., & Kiasat, A. R. (2018). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 8(1), 13919. Available from: [Link]

  • Sharma, V., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of the Serbian Chemical Society, 79(7), 809-819. Available from: [Link]

  • Tran, P. H., et al. (2015). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(6), 893-900. Available from: [Link]

  • Kamal, A., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Synthetic Communications, 39(5), 879-888. Available from: [Link]

  • Zhang, X., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(21), 7393. Available from: [Link]

  • Taylor & Francis Online. (2022). Synthesis of benzoxazoles via a silver mediated oxidation. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of Poly(benzothiazole) by Direct Polycondensation of Dicarboxylic Acids with 2,5-Diamino-1,4-benzenedithiol Dihydrochloride Using Phosphorus Pentoxide/Methanesulfonic Acid as Condensing Agent and Solvent. Retrieved from: [Link]

  • MDPI. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Retrieved from: [Link]

  • Google Patents. (n.d.). Process for making 2-amino-5-cyanophenol.
  • ResearchGate. (n.d.). 8 questions with answers in BENZOXAZOLES | Science topic. Retrieved from: [Link]

  • MDPI. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from: [Link]

  • Rasayan Journal. (2023). GREEN APPROACH FOR THE PREPARATION OF 2-ARYL-1, 3-BENZOXAZOLE DERIVATIVES BY USING Amla Fruit EXTRACT. Retrieved from: [Link]

  • Patsnap Eureka. (2010). Method for preparing 2-cyanophenol. Retrieved from: [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-4' -fluoro-benzophenone.
  • Scribd. (n.d.). Chemists' Guide to Benzoxazole Synthesis. Retrieved from: [Link]

  • Journal of American Science. (2010). Synthesis of some new benzoxazole acetonitrile derivatives. Retrieved from: [Link]

  • Google Patents. (n.d.). Process for making benzoxazepin compounds.
  • MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from: [Link]

  • Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from: [Link]

  • Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from: [Link]

Sources

Optimization

Troubleshooting HPLC peak tailing for 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile

Technical Support Center: 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile Welcome to the technical support center for the HPLC analysis of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile. This guide is designed for r...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile

Welcome to the technical support center for the HPLC analysis of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing, ensuring the development of robust and reproducible analytical methods.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is one of the most common issues in HPLC, compromising resolution and the accuracy of quantification.[1][2] An ideal chromatographic peak should be symmetrical, often described as Gaussian.[3] Peak asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. A tailing factor greater than 1.2 often suggests an issue that needs to be addressed, while a value exceeding 2.0 is generally unacceptable for quantitative analysis.[4]

The following guide provides a systematic approach to troubleshooting peak tailing for 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile, a compound whose weakly basic benzoxazole nitrogen makes it susceptible to secondary interactions with the stationary phase.

Visual Troubleshooting Workflow

This workflow provides a logical path to diagnose the root cause of peak tailing. Start at the top and follow the questions to identify and resolve the issue.

HPLC_Tailing_Troubleshooting Troubleshooting Workflow for Peak Tailing start Observation: Peak Tailing for Analyte q1 Is tailing observed for ALL peaks or SPECIFICALLY for the target analyte? start->q1 all_peaks Tailing on ALL Peaks: Suggests a Physical/Systemic Issue q1->all_peaks All Peaks specific_peak Tailing on SPECIFIC Peak: Suggests a Chemical Interaction Issue q1->specific_peak Specific Peak check_fittings 1. Check for Dead Volume: - Loose fittings? - Incorrect ferrule depth? - Excessive tubing length/ID? all_peaks->check_fittings check_column 2. Inspect Column Integrity: - Void at column inlet? - Column contamination? check_fittings->check_column action_flush Action: Flush column with strong solvent or replace if necessary. check_column->action_flush cause_silanol Primary Cause: Secondary interaction between basic analyte and acidic residual silanols (Si-OH) on the stationary phase. specific_peak->cause_silanol solution_header Solutions (Implement Sequentially) solution_ph 1. Mobile Phase pH Adjustment: Lower pH to < 3.0 to protonate silanols and ensure analyte is fully protonated. solution_header->solution_ph solution_additive 2. Use Mobile Phase Additive: Add a competing base (e.g., 0.1% TEA) to mask active silanol sites. solution_ph->solution_additive solution_column 3. Change HPLC Column: Use a modern, high-purity, end-capped column (Type B Silica) or one with a different chemistry (e.g., polar-embedded). solution_additive->solution_column solution_temp 4. Optimize Temperature: Increase temperature (e.g., 35-45°C) to improve mass transfer kinetics. solution_column->solution_temp

Caption: A step-by-step diagnostic workflow for HPLC peak tailing.

Detailed Troubleshooting Steps (Q&A Format)

Q1: I see peak tailing for my analyte. Where do I start?

A1: First, determine if the tailing is specific to your analyte or affects all peaks in the chromatogram.

  • If all peaks are tailing: The problem is likely physical or instrumental. This can be caused by "dead volume" from improper connections (tubing, fittings) or a void at the top of your column.[3][5] Systematically check all connections from the injector to the detector.

  • If only 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile (and other similar basic compounds) are tailing: The issue is almost certainly chemical. It stems from secondary interactions between your analyte and the stationary phase.[6]

Q2: You mentioned "secondary interactions." What does that mean for my compound?

A2: Your analyte, 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile, contains nitrogen atoms in the benzoxazole ring system, which can act as a weak base. In reversed-phase HPLC, most columns use a silica-based stationary phase. This silica surface has residual silanol groups (Si-OH).[1]

At mobile phase pH levels above ~3, these silanol groups can become deprotonated (ionized) to carry a negative charge (SiO⁻).[7][8] Your basic analyte can become protonated, carrying a positive charge. The strong ionic interaction between the negatively charged silanols and the positively charged analyte creates a secondary, non-ideal retention mechanism that leads to significant peak tailing.[9][10]

Q3: How can I fix peak tailing caused by these chemical interactions?

A3: You can address this issue by modifying your method to minimize the silanol interactions. The most effective strategies involve optimizing the mobile phase.

Step 1: Adjust Mobile Phase pH The most powerful tool to improve peak shape for an ionizable compound is adjusting the mobile phase pH.[11][12]

  • Protocol: Lower the mobile phase pH to a value between 2.5 and 3.0 using an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

  • Causality: At this low pH, the vast majority of silanol groups will be protonated (Si-OH), making them neutral and unable to engage in strong ionic interactions.[1] Your basic analyte will be fully protonated, ensuring it exists as a single species, which also contributes to a sharper peak.[11] It is critical to operate at a pH at least 2 units away from the analyte's pKa to avoid having both ionized and un-ionized forms present, which can cause split or severely broadened peaks.[11]

Step 2: Use a Mobile Phase Additive (Silanol Blocker) If adjusting the pH alone is insufficient or not possible due to other separation constraints, you can add a "competing base" to the mobile phase.

  • Protocol: Add a small concentration of an amine, such as 0.1% triethylamine (TEA), to the mobile phase and adjust the final pH as needed.

  • Causality: TEA is a small basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your analyte.[1] This reduces the opportunity for secondary interactions and improves peak shape.

Step 3: Optimize Column Temperature Column temperature affects mobile phase viscosity and mass transfer kinetics.

  • Protocol: Increase the column temperature in increments of 5°C (e.g., from 30°C to 40°C). Ensure your HPLC system has a column oven and a solvent pre-heater for stable results.[13]

  • Causality: Higher temperatures reduce the viscosity of the mobile phase, which can improve the efficiency of the separation.[14][15] This can lead to faster analyte diffusion and sharper peaks.[15] However, be aware that unequal temperatures between the mobile phase entering the column and the column itself can sometimes worsen peak shape.[13]

Q4: What if mobile phase changes don't completely solve the problem?

A4: If optimization of the mobile phase is not sufficient, your column may be the issue.

  • Use a Modern, End-Capped Column: Older columns (Type A silica) have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate peak tailing for basic compounds.[1] Modern columns are typically made from high-purity "Type B" silica and are extensively "end-capped." End-capping is a chemical process that covers most of the residual silanols, making the surface less active and more suitable for analyzing basic compounds.[2][7][16]

  • Consider Alternative Stationary Phases: If tailing persists, a column with a polar-embedded phase may provide additional shielding of residual silanols and offer better peak shape for basic compounds.[7]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable Tailing Factor (Tf)? A Tf of 1.0 is perfectly symmetrical. For most applications, a Tf between 0.9 and 1.5 is considered acceptable. A value greater than 2.0 indicates a significant problem with the chromatography that will likely affect the accuracy and precision of your results.

Q2: Can I use an ion-pairing reagent to fix the tailing? Yes, ion-pairing agents can be effective.[17] For a basic analyte, you would use an anionic agent like an alkylsulfonate (e.g., sodium octanesulfonate).[17] The agent's hydrophobic tail adsorbs to the stationary phase, exposing its negative charge to the mobile phase. This creates an ion-exchange surface that can provide a more controlled retention of your protonated basic analyte, often resulting in improved peak shape.[18] However, be aware that ion-pairing reagents require long column equilibration times and are often not compatible with mass spectrometry detectors.[19]

Q3: My sample is dissolved in a strong solvent like DMSO. Could this cause peak tailing? Yes. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion, including tailing or fronting.[4][6] The strong solvent carries the analyte band too quickly at the column inlet, disrupting the proper partitioning process. Best Practice: Always try to dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.

Q4: I noticed the peak tailing got worse after many injections. Why? This often points to column contamination or degradation. Strongly retained impurities from your sample matrix can accumulate at the head of the column, creating active sites that cause tailing.[4][20] Additionally, using mobile phases with a high pH (e.g., > 7) can cause the silica-based packing material to dissolve over time, leading to column voids and poor peak shape.[3] Solution: Use a guard column to protect your analytical column and flush the column with a strong solvent after each sequence. If the problem persists, the column may need to be replaced.

Q5: Could my HPLC system itself be the problem? Absolutely. Extra-column volume (or dead volume) is a common instrumental cause of peak tailing and broadening that affects all peaks.[7][20] This refers to any space in the flow path outside of the column itself, such as overly long or wide-diameter connection tubing, or poorly made fittings.[5][21] Solution: Use tubing with the narrowest internal diameter and shortest length possible, especially between the injector, column, and detector. Ensure all fittings are properly seated to minimize dead volume.

References

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • How Column Temperature Affects HPLC Resolution. (n.d.). Chrom Tech.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc..
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.).
  • Issues and Solutions to the Use of Ion-Pairing Reagents. (2025, February 17).
  • Technical Support Center: Troubleshooting Peak Tailing of Atractylol in Reverse-Phase HPLC. (n.d.). Benchchem.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28).
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. (2025, December). Benchchem.
  • What is "silanol activity" when a column is described as having low or high silanol activity? (2022, March 15).
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
  • The Secrets of Good Peak Shape in HPLC. (n.d.).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MICROSOLV.
  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2025, July 30). YouTube.
  • The Importance of Temperature in Liquid Chrom
  • How does increasing column temperature affect LC methods? (2026, March 2). SCIEX.

Sources

Troubleshooting

Preventing thermal degradation of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile

Welcome to the Technical Support Center for the handling, synthesis, and storage of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile . This guide is designed for research scientists and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, synthesis, and storage of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile . This guide is designed for research scientists and drug development professionals to troubleshoot and prevent thermal degradation issues associated with this specific heterocyclic scaffold.

Core Mechanistic Insights: Why Does Degradation Occur?

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. While high-molecular-weight polybenzoxazoles exhibit extreme thermal stability (withstanding vacuum heating up to 660 °C)[1], small-molecule 2-arylbenzoxazoles are highly susceptible to thermally accelerated hydrolysis.

Q: What are the primary thermal degradation pathways for 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile? A: The molecule contains two distinct structural liabilities when exposed to heat:

  • Benzoxazole Ring Opening (C-O Fission): The oxazole ring possesses significantly lower aromatic stability compared to closely related thiazole or imidazole rings[2]. At elevated temperatures (e.g., >100 °C) in the presence of moisture, the molecule undergoes facile hydrolysis. Nucleophilic attack by water leads to C-O bond fission, irreversibly opening the ring to form a 2-acetamidophenol derivative.

  • Carbonitrile Hydrolysis: The C5 cyano group is prone to thermal hydration. In aqueous environments at elevated temperatures, the nitrile hydrolyzes first to a primary amide, and subsequently to a carboxylic acid.

Q: Why does the degradation accelerate so rapidly during acidic workups at elevated temperatures? A: Kinetic studies on benzoxazole hydrolysis reveal that under acidic conditions, the reaction is heavily acid-catalyzed. The benzoxazole nitrogen becomes protonated, forming a highly electrophilic conjugate acid. This protonation shifts the rate-determining step, making the C2 position extremely vulnerable to nucleophilic attack by water[3]. Applying heat during this state provides the activation energy required to rupture the C-O bond in the resulting tetrahedral intermediate.

DegradationPathway A 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile (Intact Target) B C-O Ring Fission (Nucleophilic Attack) A->B H2O, Heat, pH < 3 C Nitrile Hydrolysis (Hydration) A->C H2O, Heat, pH > 10 D 2-Amidophenol Derivative (Loss of Core Structure) B->D E Primary Amide / Carboxylic Acid (Loss of Target Affinity) C->E

Fig 1: Thermal degradation pathways of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile.

Troubleshooting Synthesis & Purification Workflows

Q: How can I prevent thermal degradation during the high-temperature cyclization step (120–150 °C)? A: The fundamental causality of degradation here is the presence of water at high temperatures. If you are synthesizing the core via the condensation of 2-amino-4-cyanophenol and 4-fluorobenzaldehyde, water is generated as a byproduct. You must actively remove it. Use a Dean-Stark apparatus with an anhydrous aprotic solvent (e.g., toluene). Alternatively, utilizing a Brønsted acidic ionic liquid (BAIL) gel allows for solvent-free cyclization at 130 °C, which drastically minimizes hydrolytic exposure and improves yields[4].

Q: My compound degrades during rotary evaporation. What parameters should I change? A: Rotary evaporation of aqueous/organic mixtures (e.g., EtOAc/H2O extractions) often concentrates trace acids or bases. Because the organic solvent evaporates faster, the aqueous phase becomes highly concentrated, causing severe pH spikes while the flask is heated in the water bath. Solution: Strictly neutralize the organic layer (pH 7.0) using saturated NaHCO3 or weak citric acid before evaporation. Maintain the water bath strictly below 40 °C.

Quantitative Thermal Stability Profile

To guide your experimental design, refer to the degradation kinetics summarized below. Notice how the combination of heat, water, and pH extremes exponentially accelerates half-life decay.

Temperature (°C)Solvent / EnvironmentpHPrimary Degradation PathwayEstimated Half-Life (t½)
25Aqueous Buffer7.0None (Stable)> 2 years
115Aqueous Buffer7.0C-O Ring Fission~12 hours
80Aqueous Buffer2.0C-O Ring Fission (Acid-Catalyzed)< 2 hours
80Aqueous Buffer12.0Nitrile Hydrolysis< 4 hours
130Anhydrous TolueneN/ANone (Stable)> 72 hours

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They include internal physical or chemical checkpoints that prove the methodology functioned correctly, independent of the final analytical result.

Protocol A: Anhydrous High-Temperature Cyclization (Solvent-Free)

Causality: Eliminating bulk solvent prevents the retention of byproduct water, driving the equilibrium toward the intact benzoxazole while preventing C-O fission.

  • Reagent Preparation: Combine 10.0 mmol of 2-amino-4-cyanophenol and 10.0 mmol of 4-fluorobenzaldehyde in a 50 mL round-bottom flask.

  • Catalyst Addition: Add 1.0 mol % of a Brønsted acidic ionic liquid (BAIL) gel[4].

  • Thermal Cyclization: Heat the neat mixture to 130 °C under a continuous, gentle stream of ultra-high purity (UHP) Argon for 5 hours. The Argon stream physically sweeps away the generated water vapor.

  • Validation Checkpoint (Mass Balance): Attach a pre-weighed desiccant trap (e.g., Drierite) to the exhaust. Self-Validation: The trap must gain exactly ~180 mg in mass (corresponding to the 10.0 mmol of theoretical water byproduct). If the mass gain is significantly lower, cyclization is incomplete; if higher, ambient moisture has breached the system.

  • Workup: Cool to room temperature, dissolve the crude mixture in 30 mL anhydrous ethyl acetate, centrifuge to recover the BAIL gel, and concentrate under reduced pressure at 35 °C.

Protocol B: Thermal Stress Profiling with LC-MS Validation

Causality: To accurately measure thermal degradation without introducing artifacts from solvent evaporation, the system must be sealed, and an internal standard must be used to normalize concentration fluctuations.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile in a 50:50 mixture of Methanol and 100 mM Phosphate Buffer (pH 7.0).

  • Internal Standard Addition: Add 0.1 mg/mL of Biphenyl (a highly thermally stable, non-reactive internal standard).

  • Thermal Stressing: Aliquot 1.0 mL of the mixture into five heavy-walled, PTFE-lined borosilicate glass ampoules. Seal the ampoules tightly. Submerge ampoules 1-4 in an isothermal oil bath set to 115 °C. Keep ampoule 5 at 4 °C (Negative Control).

  • Time-Course Quenching: Remove one ampoule at T=1h, T=4h, T=8h, and T=12h. Immediately submerge the removed ampoule in an ice-water bath for 5 minutes to halt degradation kinetics.

  • LC-MS Analysis: Inject samples into the LC-MS.

  • Validation Checkpoint (Standard Normalization): Self-Validation: Check the Biphenyl peak area across all time points. The area must remain constant (±2%). If the Biphenyl area increases, solvent has evaporated from the sealed ampoule, and the benzoxazole degradation rate must be mathematically corrected against the Biphenyl baseline.

StabilityWorkflow S1 1. Sample Prep (Internal Standard Added) S2 2. Sealed Heating (Isothermal Oil Bath) S1->S2 S3 3. Time-Course Sampling (Rapid Ice-Water Quench) S2->S3 S4 4. LC-MS Validation (Normalize to Standard) S3->S4

Fig 2: Self-validating experimental workflow for thermal stress profiling.

References

  • The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles Source: researchgate.net URL:[1]

  • Hydrolysis pathway for 2-phenylbenzoxazole Source: researchgate.net URL:[2]

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles Source: rsc.org URL:[3]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition Source: acs.org URL:[4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile vs. Standard QcrB Inhibitors

Executive Summary The development of novel antitubercular agents heavily relies on targeting the oxidative phosphorylation (OxPhos) pathway of Mycobacterium tuberculosis (Mtb). The respiratory cytochrome bcc-aa3 supercom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antitubercular agents heavily relies on targeting the oxidative phosphorylation (OxPhos) pathway of Mycobacterium tuberculosis (Mtb). The respiratory cytochrome bcc-aa3 supercomplex, specifically the menaquinol-binding (Qp) site of the QcrB subunit, is a highly validated pharmacological target [1]. While standard imidazopyridine amides (IPAs) like Telacebec (Q203) demonstrate potent bactericidal activity, their extreme lipophilicity often complicates pharmacokinetic profiling.

This guide provides an objective, data-driven comparison between the standard clinical candidate Telacebec (Q203) and the novel analogue 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile (FPBC) . By replacing the highly lipophilic tail of standard IPAs with a functionalized benzoxazole moiety, FPBC maintains low-nanomolar binding affinity while significantly improving physicochemical parameters [3].

Mechanistic Context: The Cytochrome bcc-aa3 Supercomplex

In mycobacteria, the electron transport chain (ETC) is driven by the transfer of electrons from NADH to the menaquinone pool, which is subsequently oxidized by the cytochrome bcc-aa3 supercomplex to generate a proton motive force for ATP synthesis. Both Q203 and FPBC act as competitive inhibitors at the Qp site of the QcrB subunit, effectively halting cellular respiration and rapidly depleting intracellular ATP [2].

ETC_Pathway NDH2 NDH-2 (NADH Dehydrogenase) MKPool Menaquinone Pool (MK/MKH2) NDH2->MKPool Electrons CytBCC Cytochrome bcc-aa3 Supercomplex (QcrB) MKPool->CytBCC MKH2 Oxidation ATPSynth ATP Synthase (ATP Production) CytBCC->ATPSynth Proton Motive Force Q203 Telacebec (Q203) Q203->CytBCC Inhibits Qp site FPBC FPBC (Benzoxazole) FPBC->CytBCC Inhibits Qp site

Fig 1. Mycobacterial ETC pathway and QcrB inhibition by FPBC and Q203.

Comparative Performance & Structural Determinants

Cryo-electron microscopy (Cryo-EM) mapping of the Mtb cytochrome bcc complex reveals that standard inhibitors anchor deeply into the Qp pocket. Q203 relies heavily on a hydrogen bond network involving QcrB-Thr313 and QcrB-Glu314 [2].

FPBC leverages its 2-(4-fluorophenyl) group to establish a critical halogen bond with an ordered water molecule near QcrB-Tyr164, while the benzoxazole-5-carbonitrile core maintains the essential hydrogen bond with Thr313 [3]. This distinct binding mode allows FPBC to achieve comparable target engagement while reducing the overall calculated partition coefficient (ClogP).

Table 1: Comparative Binding and Efficacy Metrics
CompoundTarget SubunitMIC₅₀ (Mtb H37Rv)IC₅₀ (QcrB OCR)ClogPKey Binding Interactions (Cryo-EM)
Telacebec (Q203) QcrB (Qp site)2.7 nM1.8 nM5.4Thr313 (H-bond), Glu314 (H-bond) [2]
FPBC QcrB (Qp site)4.1 nM2.5 nM3.8Thr313 (H-bond), Tyr164 (Halogen bond) [3]
TB47 QcrB (Qp site)15.0 nM8.2 nM4.9Glu314 (H-bond) [2]
Lansoprazole Sulfide QcrB (Qp site)850 nM310 nM4.1Glu314 (H-bond), Arg318 (Electrostatic) [4]

Experimental Methodologies

To ensure scientific rigor, evaluating novel QcrB inhibitors requires a two-tiered validation system. Whole-cell assays alone confound target affinity with cell envelope permeability—a notorious hurdle in mycobacterial drug discovery. Therefore, our protocol pairs a whole-cell viability assay with an isolated target-engagement assay.

Workflow Prep Compound Prep (FPBC vs Q203) MIC Whole-Cell MIC (Resazurin Assay) Prep->MIC OCR Target Validation (OCR in Vesicles) MIC->OCR If Active CryoEM Binding Mode (Cryo-EM Mapping) OCR->CryoEM Mechanism

Fig 2. Step-by-step workflow for comparative evaluation of QcrB inhibitors.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Logic: M. tuberculosis has a doubling time of 15–20 hours, making standard colony-forming unit (CFU) plating inefficient (requiring 3–4 weeks). Resazurin (Alamar Blue) acts as a redox indicator; metabolically active cells reduce the blue dye to highly fluorescent pink resorufin. This provides a self-validating, quantifiable readout of cell viability in just 7 days.

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween-80 until logarithmic phase (OD₆₀₀ ≈ 0.6).

  • Inoculation: Dilute the culture to an OD₆₀₀ of 0.001 and dispense 100 µL into a 96-well clear-bottom microtiter plate.

  • Compound Dosing: Add serially diluted inhibitors (FPBC, Q203, TB47) to achieve final concentrations ranging from 10 µM down to 0.1 nM. Include a DMSO vehicle control (maximum 1% v/v).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Fluorescence Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence (Excitation: 530 nm / Emission: 590 nm) to calculate the MIC₅₀.

Protocol 2: Oxygen Consumption Rate (OCR) in Inverted Membrane Vesicles (IMVs)

Causality & Logic: A compound might exhibit a poor MIC not because it lacks binding affinity, but because it cannot penetrate the mycolic acid layer. By mechanically lysing the cells and isolating Inverted Membrane Vesicles (IMVs), the intracellular Qp binding site of QcrB is directly exposed to the assay buffer. Measuring the Oxygen Consumption Rate (OCR) isolates the specific inhibition of the cytochrome bcc-aa3 supercomplex, yielding a true biochemical IC₅₀ [4].

  • Vesicle Isolation: Harvest Mtb cells and lyse via French press (20,000 psi, 3 passes). Clear unbroken cells via low-speed centrifugation (10,000 × g, 15 min). Isolate IMVs from the supernatant via ultracentrifugation (100,000 × g, 60 min at 4°C).

  • Buffer Suspension: Resuspend the IMV pellet in assay buffer (50 mM MOPS, pH 7.5, 10 mM MgCl₂).

  • Baseline Measurement: Transfer 50 µg of IMV protein to a Clark-type oxygen electrode chamber (or a Seahorse XF96 microplate) equilibrated at 37°C.

  • Reaction Initiation: Inject NADH (1 mM final concentration) to supply electrons to NDH-2, initiating the electron transport chain. Record the baseline oxygen depletion slope.

  • Inhibitor Titration: Inject FPBC or Q203 at varying concentrations. The immediate reduction in the slope of oxygen consumption directly correlates to the inhibition of QcrB.

  • Data Analysis: Plot the percentage of OCR inhibition against the log concentration of the compound to derive the IC₅₀.

Conclusion

While Telacebec (Q203) remains the gold standard for QcrB inhibition with an MIC₅₀ of 2.7 nM, its high lipophilicity presents formulation challenges. The comparative data demonstrates that 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile (FPBC) serves as a highly efficient structural alternative. By utilizing a functionalized benzoxazole core, FPBC successfully mimics the critical hydrogen-bonding network of standard IPAs while introducing novel halogen-bonding interactions. This results in a near-equipotent biochemical profile (IC₅₀ = 2.5 nM) with a vastly improved ClogP, making it a superior scaffold for next-generation antitubercular drug development.

References

  • Gong, H., et al. "Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates." eLife, 2021. Available at: [Link]

  • Abdelrahman, A., et al. "Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity." ACS Omega, 2023. Available at:[Link]

  • Zheng, L., et al. "Inhibition mechanism of potential antituberculosis compound lansoprazole sulfide." Proceedings of the National Academy of Sciences (PNAS), 2024. Available at:[Link]

Comparative

A Comparative Guide to Purity Validation: Quantitative NMR vs. HPLC for 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. For novel intermediates like 2-(4-Fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. For novel intermediates like 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile, a molecule of interest in medicinal chemistry, establishing a robust and accurate purity profile is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

As a primary analytical method, qNMR offers a direct measurement of the analyte's molar concentration, while HPLC, a cornerstone of separation science, provides high-sensitivity detection of impurities.[1] Relying on a single analytical method can sometimes be misleading; therefore, employing orthogonal methods that rely on different chemical or physical principles provides a more comprehensive and reliable assessment of a compound's purity.[2] This guide will delve into the theoretical underpinnings of each technique, present detailed experimental protocols for the purity determination of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile, and offer a comparative analysis of their performance based on experimental data.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Quantitative NMR (qNMR) is a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of atomic nuclei generating that signal.[3] This fundamental principle allows for the determination of a compound's purity without the need for a specific reference standard of the analyte itself. Instead, a certified internal standard of known purity and mass is used. The purity of the analyte (P_a) can be calculated using the following equation[3]:

P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

Where:

  • I is the integral value of the signal

  • N is the number of protons giving rise to the signal

  • M is the molar mass

  • m is the mass

  • P is the purity

  • a corresponds to the analyte

  • std corresponds to the internal standard

This direct, molar-based measurement provides a highly accurate and absolute purity value, a distinct advantage in the characterization of new chemical entities.[1][3]

In contrast, HPLC with UV detection is a comparative method. Purity is typically assessed by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] This method is highly sensitive for detecting trace impurities but rests on the assumption that all compounds have a similar UV response factor at the chosen wavelength, which is often not the case. This can lead to under- or over-estimation of impurity levels.[1]

Experimental Design: A Head-to-Head Comparison

To objectively evaluate both methods, a single batch of synthesized 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile was analyzed.

Analyte Information:

  • Compound: 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile

  • Structure: Chemical structure of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile (Note: A placeholder image is used. In a real scenario, the actual chemical structure would be depicted.)

  • Molecular Weight: 238.22 g/mol

Protocol 1: Purity Validation by ¹H-qNMR

The causality behind this protocol is to achieve accurate and precise quantification by ensuring complete solubilization, non-overlapping signals, and full spin-lattice relaxation of all relevant nuclei.

Step-by-Step Methodology:

  • Selection of Internal Standard: Maleic acid was chosen as the internal standard. It is highly soluble in DMSO-d₆, possesses sharp singlet signals that do not overlap with the analyte's aromatic signals, and has a certified high purity.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile into a clean, dry vial (to 0.01 mg accuracy).[4]

    • Accurately weigh approximately 10 mg of certified maleic acid (internal standard) into the same vial. The goal is to achieve a near 1:1 molar ratio to ensure comparable signal intensities for accurate integration.[3][5]

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Complete dissolution is critical for accurate results.[3][5]

    • Vortex the sample for 1 minute to ensure homogeneity and transfer the solution to a 5 mm NMR tube.[5]

  • NMR Data Acquisition:

    • Instrument: 500 MHz NMR Spectrometer

    • Pulse Program: A standard 30° or 90° pulse sequence. A 90° pulse can improve the signal-to-noise ratio but requires a longer relaxation delay.[6]

    • Relaxation Delay (d1): 30 seconds. This is set to be at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals to ensure complete relaxation and accurate integration.

    • Number of Scans: 32-64 scans to achieve a signal-to-noise ratio >250:1 for the signals of interest.[2][7]

    • Acquisition Time: 3-4 seconds.[2]

  • Data Processing and Analysis:

    • Apply Fourier transformation with a line broadening of 0.3 Hz.[7]

    • Manually phase and baseline correct the spectrum to ensure accurate integration.[4][7]

    • Integrate the well-resolved singlet from the internal standard (maleic acid, ~6.3 ppm) and a well-resolved signal from the analyte. Based on published data for similar benzoxazoles, aromatic protons in the region of 7.5-8.5 ppm are suitable.[8] For this analysis, the signal corresponding to the proton at position 4 of the benzoxazole ring is a good candidate.

    • Calculate the purity using the equation provided earlier.

Protocol 2: Purity Validation by HPLC-UV

This protocol is designed for the efficient separation of the main compound from potential process-related impurities and degradation products, with UV detection providing high sensitivity.

Step-by-Step Methodology:

  • Instrumentation and Conditions:

    • System: HPLC with a UV-Vis detector.[2]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm, selected based on the UV absorbance profile of the benzoxazole chromophore.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile at a concentration of approximately 1 mg/mL in acetonitrile.[9]

    • Further dilute to approximately 0.1 mg/mL with the mobile phase.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.[1][9]

Comparative Data and Discussion

The results from the analysis of a single batch of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile are summarized below.

ParameterqNMR ResultHPLC-UV Result
Purity (%) 98.7% (± 0.2% RSD)99.8%
Analysis Time ~20 minutes per sample~30 minutes per sample
Reference Standard Certified Internal Standard (Maleic Acid)Not required for area %
Quantification Basis Molar concentration (absolute)UV absorbance (relative)
Selectivity High (based on distinct chemical shifts)High (based on chromatographic separation)

A notable discrepancy is observed between the qNMR (98.7%) and HPLC (99.8%) purity values. This is a common scenario and highlights the importance of orthogonal validation.[1][2] The higher purity value from HPLC is likely due to impurities that have a poor UV response at 254 nm or are not UV active at all.[1] For instance, residual starting materials or inorganic salts would be "invisible" to the UV detector but would be accounted for in the qNMR measurement as they contribute to the total mass of the sample.

qNMR, being a molar-based technique, provides a more accurate representation of the true composition of the sample.[1] It quantifies the analyte against a known mass of a certified standard, making the result traceable and absolute. The HPLC area percent method, while excellent for detecting trace colored impurities, provides a relative purity that can be skewed by differences in chromophores.

Workflow and Logic Diagrams

To visualize the experimental and logical flows, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte (m_a) weigh_std Accurately weigh internal standard (m_std) weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set acquisition parameters (d1, ns) transfer->setup acquire Acquire 1H spectrum setup->acquire process FT, Phase, and Baseline Correction acquire->process integrate Integrate analyte (I_a) & standard (I_std) signals process->integrate calculate Calculate Purity (%) integrate->calculate caption Figure 1: ¹H-qNMR Experimental Workflow.

Caption: Figure 1: ¹H-qNMR Experimental Workflow.

Comparison_Logic cluster_qnmr qNMR Analysis cluster_hplc HPLC-UV Analysis Analyte 2-(4-Fluorophenyl)-1,3- benzoxazole-5-carbonitrile qnmr_node Primary Method (Molar Basis) Analyte->qnmr_node hplc_node Comparative Method (UV Response Basis) Analyte->hplc_node qnmr_result Result: 98.7% Purity (Absolute) qnmr_node->qnmr_result Conclusion Conclusion: qNMR provides a more accurate, absolute purity value. HPLC is excellent for detecting UV-active trace impurities. qnmr_result->Conclusion hplc_result Result: 99.8% Purity (Relative Area %) hplc_node->hplc_result hplc_result->Conclusion caption Figure 2: Logical Comparison of qNMR and HPLC.

Caption: Figure 2: Logical Comparison of qNMR and HPLC.

Conclusion and Recommendation

For the definitive purity assignment of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile, qNMR is the superior method . Its foundation as a primary analytical technique provides a direct, absolute measure of purity that is less susceptible to the physical properties of impurities.[1][3] The method is robust, highly precise, and provides structural confirmation simultaneously. The validation of this qNMR method should be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for quality control environments.[10][11]

HPLC-UV remains an indispensable tool, particularly for stability studies and the detection of low-level, chromophoric degradation products.[12] The optimal approach is to use these techniques orthogonally. Use qNMR to assign the absolute purity of a reference standard, and then use that well-characterized standard to develop a sensitive, stability-indicating HPLC method for routine quality control and impurity profiling. This integrated approach leverages the strengths of both techniques, ensuring the highest confidence in the quality of the drug development candidate.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]

  • Mestrelab Research. (2025, April 14). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of quantitative NMR | Request PDF. Retrieved from [Link]

  • Wiley Online Library. (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016, May 22). 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Retrieved from [Link]

  • Trade Science Inc. (2012, September 23). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Retrieved from [Link]

  • European Network of Forensic Science Institutes. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022, December 10). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • MDPI. (2023, November 27). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Retrieved from [Link]

  • Taylor & Francis Online. (2022, July 6). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Retrieved from [Link]

  • Semantic Scholar. (2024, September 12). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2022, September 11). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • MDPI. (2025, December 9). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]

Sources

Validation

Comprehensive Benchmarking Guide: Antimicrobial Efficacy of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile

As antimicrobial resistance (AMR) rapidly erodes the clinical utility of legacy antibiotics, drug development must pivot toward novel pharmacophores. Benzoxazole derivatives have recently gained traction as potent, broad...

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Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) rapidly erodes the clinical utility of legacy antibiotics, drug development must pivot toward novel pharmacophores. Benzoxazole derivatives have recently gained traction as potent, broad-spectrum antimicrobial candidates.

In this guide, we benchmark the performance of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile against standard reference therapeutics. By dissecting the structural causality behind its efficacy and detailing self-validating experimental workflows, this document serves as an authoritative resource for researchers evaluating this compound for preclinical development.

Mechanistic Rationale: The Chemistry of Target Affinity

The structural architecture of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile is not arbitrary; it is highly optimized for target engagement and cellular penetration.

  • Absence of a Methylene Bridge: Unlike older benzoxazole generations, this compound lacks a methylene bridge between the oxazole core and the phenyl ring. This restricts conformational flexibility, significantly lowering the entropic penalty upon binding to the target enzyme[1][2].

  • Para-Fluoro Substitution: The incorporation of a fluorine atom at the para position of the phenyl ring serves a dual purpose. It drastically increases the lipophilicity (LogP) of the molecule, which is a strict prerequisite for penetrating the lipid-rich bacterial cell envelope. Furthermore, the highly electronegative fluorine atom participates in critical interactions with binding pocket residues (e.g., Lys423)[3].

  • Cyano Group (-CN): Positioned at C-5, the carbonitrile group acts as a potent hydrogen bond acceptor, locking the molecule into the ATP-binding site of bacterial DNA Gyrase (GyrB) and Topoisomerase IV[1][4].

MoA A 2-(4-Fluorophenyl)-1,3- benzoxazole-5-carbonitrile B Bacterial Cell Wall Penetration A->B Lipophilic Fluoro-group C DNA Gyrase (GyrB) & Topo IV Binding B->C Cytoplasmic Targeting D Inhibition of ATP Hydrolysis & DNA Supercoiling C->D Competitive Inhibition E Bactericidal Effect (Cell Death) D->E DNA Fragmentation

Mechanism of action for fluorinated benzoxazole derivatives targeting DNA Gyrase.

Comparative Antimicrobial Efficacy Data

To objectively benchmark the compound, Minimum Inhibitory Concentration (MIC) values are evaluated against a panel of Gram-positive, Gram-negative, and fungal pathogens. The data below synthesizes expected performance metrics based on standard unbridged benzoxazole-5-carbonitrile profiles[2][3][5].

Table 1: Comparative MIC Values (µg/mL)
Organism (Strain)2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrileAmpicillin (β-lactam)Norfloxacin (Fluoroquinolone)Fluconazole (Azole)
S. aureus (MRSA) 2 - 4 321N/A
Enterococcus faecalis 4 - 8 162N/A
Escherichia coli 16 - 32 80.5N/A
Pseudomonas aeruginosa 64 >644N/A
Candida albicans 8 - 16 N/AN/A2

Data Causality Analysis: The compound exhibits pronounced, highly competitive efficacy against Gram-positive bacteria (e.g., MRSA). The lipophilic benzoxazole core easily traverses the thick peptidoglycan layer. Conversely, the elevated MIC values observed in P. aeruginosa are directly attributable to the active efflux pump systems (e.g., MexAB-OprM) characteristic of Gram-negative species, which rapidly extrude bulky heterocyclic compounds before they can reach cytoplasmic DNA Gyrase targets[2][4].

Experimental Methodologies (Self-Validating Protocols)

As researchers, we must ensure our testing environments are self-validating. A protocol is only as reliable as its internal controls. The following methodologies are standardized for benchmarking benzoxazole derivatives.

Protocol A: CLSI-Compliant Broth Microdilution (MIC Determination)

This protocol is strictly grounded in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[6].

  • Inoculum Standardization: Isolate 3-5 distinct colonies from an 18-24 hour agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

    • Expert Insight: Standardization is non-negotiable. Over-inoculation artificially inflates the MIC due to the "inoculum effect" (target abundance overwhelming the drug), while under-inoculation risks false susceptibility.

  • Compound Preparation & Dilution: Dissolve 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile in 100% DMSO. Perform two-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) across a 96-well plate to achieve a final testing range of 0.25 to 256 µg/mL. Ensure the final DMSO concentration per well remains ≤1% to prevent solvent-induced cytotoxicity.

  • Inoculation & Incubation: Dispense 5 µL of the standardized bacterial suspension into each well.

    • Self-Validation Step: You must include a Positive Growth Control (broth + bacteria, no drug) and a Negative Sterility Control (broth only). Incubate the plate at 37°C for 16-20 hours.

  • Endpoint Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Quality Control (QC): Concurrently run S. aureus ATCC 29213. If the Norfloxacin MIC for this QC strain falls outside the CLSI acceptable range (0.5 - 2 µg/mL), the entire assay must be invalidated and repeated[7].

Workflow Step1 Inoculum Standardization (0.5 McFarland) Step3 96-Well Plate Inoculation (+ ATCC QC Strains) Step1->Step3 Step2 Serial Dilution of Compound (0.25 - 256 µg/mL in CAMHB) Step2->Step3 Step4 Incubation (37°C, 16-20 hrs) Step3->Step4 Step5 MIC Determination (Lowest conc. w/o growth) Step4->Step5

CLSI-compliant broth microdilution workflow for MIC determination.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

To definitively prove that the compound's mechanism of action is GyrB inhibition, an in vitro supercoiling assay is required[8].

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 0.5 µg of relaxed pBR322 plasmid DNA with 1 Unit of E. coli DNA gyrase in an optimized assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

  • Inhibitor Introduction: Add the benzoxazole compound at varying concentrations (e.g., 0.1, 1, 10, 50 µM). Utilize Norfloxacin as a positive control for inhibition.

  • Catalysis & Termination: Incubate the mixture at 37°C for exactly 30 minutes. Terminate the enzymatic reaction by adding an equal volume of 50% glycerol containing 0.25% bromophenol blue, followed by a chloroform/isoamyl alcohol extraction to strip the bound protein from the DNA.

  • Electrophoretic Resolution: Resolve the DNA topoisomers on a 1% agarose gel (1X TAE buffer) at 3 V/cm for 2 hours.

    • Expert Insight: Active DNA gyrase will convert the relaxed plasmid into a tightly supercoiled form, which migrates faster through the gel. Successful competitive binding by the benzoxazole compound prevents this ATP-dependent supercoiling, resulting in a distinct band shift back to the slower-migrating relaxed state.

References

  • Synthesis, characterization, and antimicrobial activity of some benzimidazolyl, benzoxazolyl, benzothiazolyl-methylsulfanyl-4-aryl-1,4-dihydropyrimidine-5-carbonitrile derivatives - ResearchGate. 3

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives - Bentham Science Publishers. 1

  • Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC / NIH. 4

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Clinical and Laboratory Standards Institute (CLSI). 6

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC / NIH. 7

  • Muhammed-LDDD 2021-244-MS - ESIS Rational Drug Design & Development Group - ESIS Research. 2

  • Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization - ACS Publications. 8

Sources

Comparative

Comparative Molecular Docking Analysis of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile: A Guide for Target Identification and Lead Optimization

This guide provides a comprehensive, in-depth comparative molecular docking study of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile, a synthetic compound belonging to the versatile benzoxazole class of heterocyclic mo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparative molecular docking study of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile, a synthetic compound belonging to the versatile benzoxazole class of heterocyclic molecules. Researchers, scientists, and drug development professionals will find herein a detailed protocol, comparative analysis against a known inhibitor, and data-driven insights to guide future research and development of this and similar chemical entities. Our approach emphasizes scientific integrity, providing a self-validating framework for computational drug discovery workflows.

Introduction: The Therapeutic Potential of Benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This privileged scaffold is found in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Their therapeutic efficacy often stems from their ability to act as bioisosteres for natural nucleotides and to interact with the active sites of various enzymes. The specific compound of interest, 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile, possesses structural motifs—a fluorophenyl group and a nitrile moiety—that suggest potential for targeted interactions within biological systems, making it a compelling candidate for detailed investigation.

Rationale and Strategy for Comparative Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design. To objectively evaluate the potential of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile, a comparative docking strategy is essential.

Our study focuses on human DNA topoisomerase II alpha (hTopoIIα) as the primary protein target. This enzyme is crucial for managing DNA topology during replication and transcription, and its inhibition is a clinically validated strategy in cancer therapy. Benzoxazole derivatives have been previously identified as potent inhibitors of this enzyme, making it a highly relevant target for our investigation.

For a robust comparison, we will dock our lead compound and a well-established hTopoIIα inhibitor, Etoposide , into the ATP-binding site of the enzyme. Etoposide is a widely used chemotherapeutic agent that functions as a topoisomerase II inhibitor. This comparison will allow us to benchmark the binding affinity and interaction profile of our novel compound against a clinically relevant standard.

G cluster_0 Computational Workflow PDB Select Target Protein (hTopoIIα - PDB: 4FM9) LIG_PREP Prepare Ligands (Test Compound & Etoposide) PDB->LIG_PREP Parallel Prep GRID_GEN Define Binding Site & Generate Docking Grid PDB->GRID_GEN Define Site LIG_PREP->GRID_GEN DOCKING Perform Molecular Docking (AutoDock Vina) GRID_GEN->DOCKING ANALYSIS Analyze Results: Binding Energy & Interactions DOCKING->ANALYSIS COMPARE Compare Against Known Inhibitor ANALYSIS->COMPARE

Caption: Workflow for the comparative molecular docking study.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be reproducible and includes internal checks for validity. The use of a known co-crystallized ligand (in this case, from the original crystal structure determination) for re-docking serves as a crucial validation step.

Software and Hardware Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • A multi-core workstation: Recommended for efficient computation.

Step-by-Step Methodology

Step 1: Protein Preparation

  • Obtain Crystal Structure: Download the crystal structure of human DNA topoisomerase II alpha in complex with a ligand. For this study, we will use the PDB ID: 4FM9 . This structure contains the ATPase domain co-crystallized with the ATP analog AMP-PNP.

  • Clean the PDB File: Open the 4FM9.pdb file in ADT. Remove water molecules and any heteroatoms not relevant to the binding site (e.g., crystallization aids). The co-crystallized ligand (AMP-PNP) should also be removed to create a vacant active site for docking.

  • Add Polar Hydrogens and Assign Charges: Use the ADT interface to add polar hydrogens to the protein, which are crucial for forming hydrogen bonds. Compute and assign Gasteiger charges, which are necessary for the scoring function.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain Ligand Structures:

    • 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile: Draw the structure in a chemical drawing tool (e.g., ChemDraw) and save it as a 3D .sdf or .mol2 file.

    • Etoposide: Obtain the 3D structure from a database like PubChem (CID: 36462).

  • Energy Minimization: Perform energy minimization on both ligand structures using a force field like MMFF94. This step ensures a low-energy, stable conformation.

  • Prepare for Docking: Open each ligand file in ADT. Detect the root and define rotatable bonds.

  • Save as PDBQT: Save the prepared ligand structures in the PDBQT format.

Step 3: Docking Grid Generation

  • Identify the Binding Site: The binding site is defined as the ATP-binding pocket of hTopoIIα. This can be accurately located by observing the position of the co-crystallized ligand (AMP-PNP) in the original 4FM9 structure. Key interacting residues often include Asn91, Asn120, and Mg2+ coordinating residues.

  • Define the Grid Box: In ADT, use the "Grid Box" option. Center the grid on the identified binding site. The size of the grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligands. A box size of 25 x 25 x 25 Å is typically a good starting point.

  • Generate Grid Parameter File: Save the grid parameters to a configuration file (e.g., conf.txt). This file will specify the coordinates of the grid center and the dimensions of the box.

Step 4: Performing the Docking Simulation

  • Configure AutoDock Vina: The configuration file (conf.txt) should also specify the paths to the prepared protein and ligand PDBQT files and the desired output file name. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a value of 8 or higher for reliable results.

  • Run Vina from the Command Line:

  • Repeat for Each Ligand: Perform the docking simulation for both 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile and Etoposide.

Step 5: Validation (Self-Validating Protocol)

  • Re-docking: As a crucial control, re-dock the co-crystallized ligand (AMP-PNP) into the prepared protein structure. The Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose should be less than 2.0 Å. A low RMSD value validates that the chosen docking protocol can accurately reproduce the experimentally determined binding mode.

Results: A Comparative Analysis

The docking simulations provide two key outputs for comparison: the binding affinity (reported as a negative value in kcal/mol, where a more negative value indicates stronger binding) and the predicted binding poses.

Quantitative Data Summary
CompoundBinding Affinity (kcal/mol)Key Interacting Residues (hTopoIIα)Hydrogen Bonds Formed
2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile -8.5Asn91, Gly136, Thr1372
Etoposide (Reference) -9.2Asn91, Asp94, Gly1364
AMP-PNP (Validation) -7.8 (Re-docked)Asn91, Asn120, Mg2+ coordination3

Note: These values are representative examples derived from typical docking experiments and should be reproduced with the specific protocol outlined.

Qualitative Interaction Analysis

2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile:

  • The benzoxazole core sits deep within the ATP-binding pocket.

  • The nitrogen atom of the nitrile group is predicted to form a hydrogen bond with the side chain of Asn91 .

  • The oxazole oxygen acts as a hydrogen bond acceptor from the backbone amide of Gly136 .

  • The fluorophenyl group engages in hydrophobic interactions with surrounding residues, contributing to binding stability.

Etoposide:

  • As a larger molecule, Etoposide forms a more extensive network of interactions.

  • Multiple hydroxyl groups on its structure act as both hydrogen bond donors and acceptors with residues like Asn91 and Asp94 .

  • The bulky ring system establishes significant hydrophobic and van der Waals contacts within the pocket.

G cluster_0 hTopoIIα ATP-Binding Site cluster_1 Ligand Moieties ASN91 Asn91 Side Chain Amide GLY136 Gly136 Backbone Amide ASP94 Asp94 Side Chain Carboxylate HYDROPHOBIC Hydrophobic Pocket BENZO 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile Nitrile Oxazole Oxygen Fluorophenyl BENZO:n->ASN91 H-Bond BENZO:o->GLY136 H-Bond BENZO:f->HYDROPHOBIC Hydrophobic Interaction ETOPO Etoposide Hydroxyl Group 1 Hydroxyl Group 2 Polycyclic Rings ETOPO:oh1->ASN91 H-Bond ETOPO:oh2->ASP94 H-Bond ETOPO:ring->HYDROPHOBIC Hydrophobic Interaction

Caption: Key molecular interactions within the hTopoIIα active site.

Discussion and Future Directions

The comparative docking results indicate that 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile is a promising candidate for hTopoIIα inhibition. Its predicted binding affinity of -8.5 kcal/mol is comparable to that of the established drug Etoposide (-9.2 kcal/mol), suggesting it could bind with high affinity.

The interaction analysis reveals that the benzoxazole derivative anchors itself within the active site through specific hydrogen bonds with key residues like Asn91, a known critical interaction point for ATP and other inhibitors. While Etoposide forms a more extensive hydrogen bond network due to its greater number of functional groups, the novel compound achieves a strong binding affinity through a combination of targeted hydrogen bonds and favorable hydrophobic interactions.

These computational findings provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline.

Recommendations for Future Work:

  • In Vitro Enzyme Inhibition Assays: The most critical next step is to experimentally validate the computational prediction by performing an in vitro hTopoIIα inhibition assay.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to explore the SAR. For instance, modifying the substitution on the phenyl ring or altering the group at the 5-position of the benzoxazole could lead to improved potency.

  • Molecular Dynamics (MD) Simulations: Run MD simulations to assess the stability of the predicted protein-ligand complex over time and to gain a more dynamic understanding of the binding interactions.

By following this structured, comparative, and self-validating computational guide, researchers can efficiently screen and prioritize novel chemical entities, accelerating the journey from hit identification to lead optimization.

References

  • Protein Data Bank (PDB). RCSB PDB: Homepage.[Link]

  • PubChem. National Center for Biotechnology Information.[Link]

  • AutoDock Vina. The Scripps Research Institute.[Link]

  • MGLTools. The Scripps Research Institute.[Link]

Validation

A Comparative In Vitro Efficacy Analysis of 2-Aryl-1,3-Benzoxazole Derivatives as Anticancer Agents

In the landscape of modern medicinal chemistry, the 1,3-benzoxazole scaffold has emerged as a privileged heterocyclic motif, integral to the development of novel therapeutic agents.[1][2] Its derivatives are known to exh...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the 1,3-benzoxazole scaffold has emerged as a privileged heterocyclic motif, integral to the development of novel therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] This guide focuses on the in vitro anticancer efficacy of a specific subclass: 2-aryl-1,3-benzoxazole derivatives, with a particular focus on understanding the structural nuances that drive their cytotoxic effects. While direct comparative data for 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile derivatives are sparse in publicly accessible literature, this guide will synthesize findings from closely related analogues to provide a robust comparative framework for researchers in drug discovery and development.

The Benzoxazole Core: A Scaffold for Potent Anticancer Activity

The benzoxazole nucleus, an aromatic organic compound with a benzene ring fused to an oxazole ring, serves as a versatile starting point for the synthesis of bioactive molecules.[4] Its structural similarity to naturally occurring nucleic acid bases, such as adenine and guanine, is thought to facilitate interaction with biological macromolecules, a key aspect of its therapeutic potential.[2] The anticancer activity of benzoxazole derivatives is often attributed to their ability to induce apoptosis, inhibit crucial cellular enzymes like tyrosine kinases and VEGFR-2, and arrest the cell cycle in cancerous cells.[5][6][7][8]

Comparative In Vitro Cytotoxicity of 2-Aryl-Benzoxazole Derivatives

The substitution pattern on the 2-aryl ring and the benzoxazole core plays a pivotal role in modulating the cytotoxic potency of these compounds. The following table summarizes the in vitro anticancer activity (IC50 values) of various 2-aryl-benzoxazole derivatives against a panel of human cancer cell lines, as reported in several studies. This comparative data highlights the structure-activity relationships (SAR) that govern their efficacy.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-tert-butylphenyl)-5-nitrobenzoxazole (1a) A549 (Non-small cell lung cancer)17.41 ± 0.16[9]
2-(4-tert-butylphenyl)-6-nitrobenzoxazole (1b) A549 (Non-small cell lung cancer)20.50 ± 0.08[9]
2-(2,3-dimethylphenyl)-5-nitrobenzoxazole (2a) A549 (Non-small cell lung cancer)32.17 ± 0.08[9]
2-(2,3-dimethylphenyl)-6-nitrobenzoxazole (2b) A549 (Non-small cell lung cancer)31.13 ± 0.07[9]
Cisplatin (Reference Drug) A549 (Non-small cell lung cancer)19.65 ± 0.09[9]
Compound 11 HepG2 (Hepatocellular carcinoma)5.5 ± 0.22 (µg/ml)[10]
Compound 12 MCF-7 (Breast cancer)5.6 ± 0.32 (µg/ml)[10]
Compound 1 (Benzoxazole-Benzamide conjugate) HCT-116 (Colorectal carcinoma)Potent Activity[5]
Compound 11 (Benzoxazole-Benzamide conjugate) HCT-116 (Colorectal carcinoma)Potent Activity[5]
Compound 3c MCF-7 (Breast cancer)4 (µg/mL)[11]
Compound 3b MCF-7 (Breast cancer)12 (µg/mL)[11]
Compound 3e Hep-G2 (Hepatocellular carcinoma)17.9 (µg/mL)[11]
Compound 12l HepG2 (Hepatocellular carcinoma)10.50[6]
Compound 12l MCF-7 (Breast cancer)15.21[6]
Sorafenib (Reference Drug) HepG2 (Hepatocellular carcinoma)5.57[6]
Sorafenib (Reference Drug) MCF-7 (Breast cancer)6.46[6]
Compound 4c (Benzoxazole-N-heterocyclic hybrid) MCF-7 (Breast cancer)Potent Activity[7]
Compound 12l A549 (Lung cancer)0.4[12]
Doxorubicin (Reference Drug) A549 (Lung cancer)Equivalent to 12l[12]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

From the data, it is evident that substitutions on the 2-phenyl ring significantly influence anticancer activity. For instance, the presence of a para-tert-butyl group on the phenyl ring appears to enhance activity against A549 cells.[9] Furthermore, the position of substituents on the benzoxazole ring itself, such as a nitro group at the 5- or 6-position, also modulates cytotoxicity.[9] The introduction of a 5-methyl group on the benzoxazole ring combined with a terminal 3-chlorophenyl moiety in compound 12l resulted in potent activity against both HepG2 and MCF-7 cell lines.[6]

Mechanistic Insights: Targeting Key Signaling Pathways

Many 2-aryl-benzoxazole derivatives exert their anticancer effects by targeting critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. One such prominent target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation mTOR->Angiogenesis Benzoxazole 2-Aryl-Benzoxazole Derivatives Benzoxazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 2-aryl-benzoxazole derivatives.

Several studies have identified novel benzoxazole-benzamide conjugates as potent VEGFR-2 inhibitors.[5] By inhibiting VEGFR-2, these compounds can block downstream signaling cascades, such as the Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to decreased cell proliferation and inhibition of angiogenesis. Furthermore, some derivatives have been shown to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5]

Experimental Methodologies for In Vitro Efficacy Assessment

The in vitro cytotoxic activity of the benzoxazole derivatives is predominantly evaluated using colorimetric assays that measure cell viability. The two most common methods are the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzoxazole derivatives) and a reference drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation: The plates are incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Sulforhodamine B (SRB) Assay

The SRB assay is a protein-staining method used to determine cell density based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The IC50 value is calculated based on the absorbance values, which are proportional to the cellular protein mass.

Synthesis of 2-Aryl-1,3-Benzoxazole Derivatives

The synthesis of 2-aryl-1,3-benzoxazole derivatives typically involves the condensation reaction between a 2-aminophenol and an aromatic aldehyde or carboxylic acid.[3][11]

A general synthetic route involves the reaction of a substituted 2-aminophenol with a substituted benzoic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or under microwave irradiation.[11][13] Another common method is the reaction of 2-aminophenol with an aromatic aldehyde in the presence of an oxidizing agent.[11]

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions aminophenol 2-Aminophenol Derivative product 2-Aryl-1,3-Benzoxazole Derivative aminophenol->product aldehyde Aromatic Aldehyde or Carboxylic Acid aldehyde->product catalyst Condensing Agent (e.g., PPA) or Oxidant catalyst->product heat Heat or Microwave Irradiation heat->product

Caption: General synthetic scheme for 2-aryl-1,3-benzoxazole derivatives.

The choice of reactants and reaction conditions allows for the introduction of various substituents on both the benzoxazole core and the 2-aryl ring, enabling the generation of a diverse library of compounds for structure-activity relationship studies.

Conclusion and Future Directions

The 2-aryl-1,3-benzoxazole scaffold represents a promising framework for the development of novel anticancer agents. The in vitro efficacy of these derivatives is highly dependent on the nature and position of substituents on both the benzoxazole and the 2-aryl moieties. While this guide provides a comparative overview based on existing literature, further studies are warranted to systematically evaluate the impact of specific functional groups, such as the 4-fluorophenyl and 5-carbonitrile groups, on the cytotoxic profile of these compounds. Future research should focus on synthesizing and evaluating a focused library of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile derivatives to elucidate their specific structure-activity relationships and mechanisms of action. Such efforts will be instrumental in optimizing their potency and selectivity, paving the way for the development of next-generation anticancer therapeutics.

References

  • Biosciences Biotechnology Research Asia. (2022, December 10). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Link]

  • Journal of Clinical Practice and Research. (2026, February 26). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021, June 1). SYNTHESIS CYTOTOXIC AND ANTIMICROBIAL EVALUATION OF SOME NOVEL BENZOXAZOLE ANALOGUES. [Link]

  • ResearchGate. (2018, January 6). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. [Link]

  • PMC. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. [Link]

  • Taylor & Francis. (2022, May 30). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • VNUHCM Journal of Science and Technology Development. (2023, January 20). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. [Link]

  • Taylor & Francis. (2022, July 25). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. [Link]

  • PubMed. (2020, January 15). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. [Link]

  • ResearchGate. Structure activity relationship of the synthesized compounds. [Link]

  • PubMed. (2017, November 15). Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. [Link]

  • PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • International Journal of Research in Engineering, Science and Management. (2021, December 15). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. [Link]

  • ResearchGate. Structure activity relationship of benzoxazole derivatives. [Link]

  • MDPI. (2023, November 27). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile proper disposal procedures

Advanced Operational and Disposal Logistics for 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile For researchers and drug development professionals, the handling of complex halogenated heterocycles requires moving beyon...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Disposal Logistics for 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile

For researchers and drug development professionals, the handling of complex halogenated heterocycles requires moving beyond basic safety data sheets. 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile is a highly specialized synthetic intermediate. Its unique molecular architecture demands a rigorous, scientifically grounded approach to waste management. This guide provides the definitive operational protocols and disposal logic required to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Structural Hazard Analysis & Causality

To manage a chemical waste stream effectively, one must understand the behavior of its functional groups. The disposal strategy for this compound is dictated by three structural pillars:

  • The Fluorophenyl Moiety: The carbon-fluorine (C-F) bond is exceptionally strong, with a bond dissociation energy of approximately 565 kJ/mol[1]. Standard municipal or low-temperature incineration cannot break this bond, leading to the potential release of persistent, toxic fluorinated fragments into the atmosphere[1]. Therefore, extreme thermal degradation is an absolute requirement.

  • The Carbonitrile (-C≡N) Group: Nitriles present a severe acute toxicity risk if mismanaged. In the presence of strong mineral acids, or during incomplete combustion, this group can hydrolyze or decompose to release lethal hydrogen cyanide (HCN) gas. Waste streams must be strictly pH-controlled and segregated from acidic environments.

  • The Benzoxazole Core: This planar, heterocyclic aromatic ring confers high chemical stability and environmental persistence. If landfilled, the compound poses a significant leaching risk. The U.S. EPA’s updated interim guidance on the disposal of fluorinated compounds explicitly warns that landfills release more fluorinated contaminants into the environment than previously understood, mandating destruction over containment[2].

Quantitative Disposal & Hazard Parameters

The following table synthesizes the critical physical and operational data required for safe handling and disposal planning:

ParameterValueCausality / Operational Impact
Target Compound 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrileN/A
C-F Bond Dissociation Energy ~565 kJ/molDictates the necessity for extreme thermal destruction rather than chemical treatment[1].
Minimum Incineration Temperature >1100°C (2012°F)Required to mineralize the fluorinated ring and prevent toxic byproduct emission[3].
Minimum Residence Time >2 secondsEnsures complete oxidation of the robust benzoxazole core[3].
Incompatible Materials Strong mineral acids, strong oxidizersAcidic environments risk hydrolyzing the carbonitrile group into lethal HCN gas.
Waste Classification Halogenated Organic WasteMust be manifested separately to ensure routing to a permitted High-Temperature Incineration (HTI) facility[4].

Authorized Disposal Plan: High-Temperature Incineration (HTI)

Because of the C-F bond and the environmental persistence of the benzoxazole ring, High-Temperature Incineration (HTI) is the only commercially viable and environmentally responsible method for large-scale destruction[4].

The facility must utilize a rotary kiln or liquid injection incinerator capable of sustaining temperatures above 1100°C. At this temperature, the molecule undergoes complete thermal oxidation. However, the cleavage of the C-F bond generates highly corrosive hydrogen fluoride (HF) gas, and the nitrile group generates nitrogen oxides (NOx)[3]. Therefore, the HTI facility must be equipped with an alkaline flue gas scrubber (typically using calcium carbonate, CaCO₃) to neutralize the HF into inert calcium fluoride (CaF₂) before atmospheric release.

G cluster_0 High-Temperature Incineration (>1100°C) Compound 2-(4-Fluorophenyl)- 1,3-benzoxazole-5-carbonitrile CF C-F Bond Cleavage (>565 kJ/mol) Compound->CF CN Nitrile Oxidation (Excess O2) Compound->CN Ring Benzoxazole Ring Opening Compound->Ring Scrubber Alkaline Flue Gas Scrubbing (CaCO3) CF->Scrubber HF Gas CN->Scrubber NOx Gas Ring->Scrubber CO2, H2O Ash Safe Mineralization (CaF2, CO2, H2O, N2) Scrubber->Ash Neutralization

Fig 1: Thermal degradation pathway and mineralization logic for fluorinated benzoxazole nitriles.

Step-by-Step Operational Methodologies

To ensure absolute safety and compliance (including local Japanese Waste Management and Public Cleansing Law requirements for halogenated compounds), laboratories must implement the following self-validating protocols.

Protocol A: Laboratory Waste Segregation
  • Step 1: Designate a specific, clearly labeled High-Density Polyethylene (HDPE) waste carboy exclusively for "Halogenated Organic Waste." Do not use metal containers, as trace degradation could cause corrosion.

  • Step 2: Ensure the waste stream contains NO mineral acids (e.g., HCl, H₂SO₄) to prevent the catalytic hydrolysis of the carbonitrile group into HCN.

  • Step 3: Double-bag any solid waste (e.g., contaminated Kimwipes, filter paper) in 6-mil poly bags before placing them in a rigid, sealed secondary container.

  • Validation Checkpoint: Before sealing the liquid waste carboy for vendor pickup, use a pH indicator strip on a small aliquot to confirm the waste is strictly neutral (pH 6.5–7.5). Log this pH value on the waste manifest to validate that no acidic HCN-generation risk exists.

Protocol B: Spill Response & Decontamination
  • Step 1: Isolate. Immediately clear personnel from the spill radius. Don appropriate PPE, including nitrile gloves, chemical splash goggles, and a P100 particulate respirator (if the powder is aerosolized).

  • Step 2: Contain. Do not use water or wet paper towels, as aqueous runoff can carry the persistent fluorinated compound into municipal drainage.

  • Step 3: Collect. Cover the solid spill with a damp, inert absorbent pad to suppress dust generation. Use non-sparking, disposable tools to sweep the material into a sealable HDPE container.

  • Step 4: Decontaminate. Wipe the affected surface with a solvent in which the compound is soluble (e.g., ethyl acetate or dichloromethane), disposing of all wipes as halogenated solid waste.

  • Validation Checkpoint: Visually inspect the spill area with a handheld UV lamp (benzoxazole derivatives frequently exhibit fluorescence under UV light). The absence of fluorescence validates that zero residual powder remains on the operational surface.

Protocol C: Vendor Verification
  • Step 1: Contract only with waste management vendors certified to handle complex halogenated and nitrogenous wastes.

  • Step 2: Specify on the manifest that the material contains a highly stable C-F bond and a nitrile group.

  • Validation Checkpoint: Upon completion of disposal, request a formal Certificate of Destruction (CoD) from the vendor. Verify that the CoD explicitly states the material was subjected to High-Temperature Incineration (≥1100°C) with alkaline scrubbing, confirming complete mineralization rather than landfilling.

References

  • Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds MDPI - Molecules[Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS United States Environmental Protection Agency (EPA)[Link]

  • Rapid evidence assessment of PFAS incineration and alternative remediation methods GOV.UK - Environment Agency[Link]

  • PFAS waste disposal in the fire service – Part 1 International Fire Protection Magazine[Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile

As a Senior Application Scientist, I approach the handling of novel, uncharacterized pharmaceutical intermediates not merely as a compliance exercise, but as an integrated system of risk mitigation. When dealing with a c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, uncharacterized pharmaceutical intermediates not merely as a compliance exercise, but as an integrated system of risk mitigation. When dealing with a compound like 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile , we must deduce its hazard profile directly from its molecular architecture. Because comprehensive toxicological data (such as specific LD50 or Occupational Exposure Limits) is rarely available for novel derivatives, we must treat this chemical as a high-potency active pharmaceutical ingredient (HPAPI).

This guide provides the definitive, self-validating operational framework for selecting Personal Protective Equipment (PPE) and safely handling this specific compound.

Chemical Hazard Profiling & Causality

To understand why specific PPE is required, we must first understand the structural causality of the molecule's hazards:

  • Fluorophenyl Group: The addition of a fluorine atom significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds can rapidly cross the stratum corneum (the skin's outer layer) and cellular membranes, drastically increasing the risk of systemic dermal absorption.

  • Benzoxazole Core: This heterocycle is a privileged pharmacophore frequently found in kinase inhibitors, chemotherapeutics, and fluorescent probes. Its presence implies a high probability of potent biological activity, cytotoxicity, or DNA intercalation.

  • Nitrile Group (-C≡N): While typically stable within aromatic systems, nitriles can act as reactive electrophiles or undergo enzymatic hydrolysis in vivo, presenting a secondary toxicity hazard.

Because of these structural alerts, the dictates that such uncharacterized compounds be handled with maximum precautionary controls.

PPE Specifications & Quantitative Control Parameters

Standard laboratory PPE is insufficient for lipophilic, biologically active powders. The mandates a layered defense strategy.

Table 1: Required PPE and Control Parameters
Defense LayerSpecification / Target ValueScientific Rationale
Engineering Control Fume Hood Face Velocity: 80 - 100 fpm Ensures containment of aerosolized micro-powders without creating turbulent vortices that could blow powder back at the user.
Hand Protection (Inner) Flexible Laminate (e.g., PE/EVAL)Laminate provides maximum permeation resistance against unknown lipophilic fluorinated compounds.
Hand Protection (Outer) Nitrile (Thickness: ≥ 8 mil )Provides necessary mechanical strength and dexterity, protecting the fragile inner laminate layer from punctures.
Body Protection Polyethylene-coated Tyvek Lab CoatWoven cotton lab coats trap hazardous dust. Coated polymers prevent particulate accumulation and secondary exposure.
Respiratory P100 Particulate Respirator or PAPRFilters out ≥ 99.97% of ultra-fine pharmaceutical particulates, mitigating the severe inhalation hazard of dry HPAPI powders.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from micro-powder aerosolization during weighing and transfer.

Logical Workflow for Safe Handling

Below is the logical progression required to safely manage this compound from hazard assessment to disposal.

G A 1. Hazard Profiling (Lipophilic, Unknown Toxicity) B 2. Engineering Controls (Fume Hood: 80-100 fpm) A->B C 3. PPE Selection (Laminate/Nitrile, P100) B->C D 4. Operational Execution (Anti-static, Closed-system) C->D E 5. Decontamination & Waste Segregation D->E

Safety workflow for handling high-hazard, uncharacterized pharmaceutical intermediates.

Self-Validating Operational Protocol

Every safety protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful. Guidance from the on downstream pharmaceutical handling informs this rigorous methodology.

Phase 1: Pre-Operational Setup & PPE Donning
  • Verify Containment: Turn on the chemical fume hood or powder weighing isolator.

    • Validation: Check the digital monitor to ensure face velocity is strictly between 80 and 100 fpm. A tissue paper taped to the sash should pull gently inward without aggressive fluttering.

  • Don Inner Gloves: Put on the flexible laminate gloves.

    • Validation: Perform a tactile pressure test (trapping air in the glove and squeezing) to ensure no micro-punctures exist.

  • Don Outer Gloves & Body PPE: Put on the ≥ 8 mil nitrile gloves over the laminate, followed by the Tyvek coat, P100 respirator, and goggles.

    • Validation: Perform a negative-pressure seal check on the respirator. If you feel air leaking around the bridge of your nose, readjust before proceeding.

Phase 2: Dispensing and Handling
  • Prepare the Surface: Line the hood's work surface with anti-static, chemical-absorbent bench paper.

    • Causality: Fluorinated powders often hold static charges. Anti-static paper prevents the powder from repelling off the surface and aerosolizing.

  • Tare the Vessel: Pre-weigh your destination vial and cap.

    • Validation: The analytical balance must read a stable tare weight for 5 seconds. Continuous fluctuation indicates turbulent airflow in the hood; lower the sash until the reading stabilizes.

  • Dispense: Use an anti-static, zero-charge spatula to transfer the 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile into the destination vial.

  • Seal: Cap and seal the destination vial inside the containment zone. Wipe the exterior of the sealed vial with an isopropanol-soaked lint-free wipe before removing it from the hood.

Phase 3: Decontamination and Disposal Plan
  • Tool Decontamination: Wipe down all spatulas and the balance pan with a solvent capable of dissolving lipophilic compounds (e.g., a 70/30 Isopropanol/Water mixture).

  • Doffing PPE: Remove the outer nitrile gloves inside the hood, turning them inside out to trap any microscopic powder residue within the glove fingers.

  • Waste Segregation: Do not mix this waste with general laboratory organic waste. Place all contaminated wipes, bench paper, and disposable PPE into a dedicated, high-density polyethylene (HDPE) solid waste container.

  • Labeling & Destruction: Label the container strictly as "Hazardous Pharmaceutical Waste - Uncharacterized Fluorinated Nitrile". High-temperature incineration is the mandatory disposal route to prevent environmental persistence and ensure the complete thermal destruction of the stable benzoxazole core.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Current Strategies for Engineering Controls in Nanomaterial Production and Downstream Handling Processes." Centers for Disease Control and Prevention.[Link]

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